molecular formula C5H5IN2 B108324 5-Iodo-pyridin-3-ylamine CAS No. 25391-66-6

5-Iodo-pyridin-3-ylamine

Katalognummer: B108324
CAS-Nummer: 25391-66-6
Molekulargewicht: 220.01 g/mol
InChI-Schlüssel: MPHANXLXORNRFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-pyridin-3-ylamine, also known as this compound, is a useful research compound. Its molecular formula is C5H5IN2 and its molecular weight is 220.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHANXLXORNRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640079
Record name 5-Iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25391-66-6
Record name 5-Iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-pyridin-3-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-pyridin-3-ylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Iodo-pyridin-3-ylamine, also known as 3-Amino-5-iodopyridine, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural arrangement, featuring an amine group and an iodine atom on a pyridine ring, offers versatile reactivity for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical properties, established synthetic routes, and its significant role as a precursor in the development of pharmacologically active compounds and advanced materials. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Physicochemical and Structural Properties

This compound (CAS Number: 25391-66-6) is a solid, typically appearing as light yellow needles or powder at room temperature[1][2]. The molecule's structure is characterized by a pyridine ring substituted at the 3-position with an amino group (-NH₂) and at the 5-position with an iodine atom (-I). This substitution pattern dictates its chemical behavior, combining the nucleophilicity of the amine with the reactivity of the carbon-iodine bond, which is susceptible to oxidative addition in transition metal catalysis.

The presence of the electron-withdrawing iodine atom and the pyridine nitrogen influences the basicity of the amino group. Conversely, the electron-donating amino group impacts the reactivity of the C-I bond. This electronic interplay makes it a highly valuable and versatile reagent.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₅IN₂[2][3]
Molecular Weight 220.01 g/mol [2][3]
IUPAC Name 5-iodopyridin-3-amine[3]
Appearance Light yellow solid/needles[1][2]
Melting Point 87-91 °C[1][4]
Boiling Point (Predicted) 289.6 ± 25.0 °C[1]
Density (Predicted) 2.055 ± 0.06 g/cm³[1]
InChIKey MPHANXLXORNRFF-UHFFFAOYSA-N[2][3]
SMILES Nc1cncc(I)c1[2]
Spectral Data Interpretation

While specific spectral data can vary by sample purity and solvent, general characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons on the pyridine ring, likely in the range of 7.0-8.5 ppm. The chemical shifts are influenced by the positions relative to the nitrogen, iodo, and amino substituents. The amine protons would typically appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will display five signals for the pyridine ring carbons. The carbon atom bonded to the iodine (C5) will show a characteristic low-field shift.

  • Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z ≈ 220. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine group (typically around 3300-3500 cm⁻¹), along with C-N stretching and aromatic C=C and C=N stretching vibrations.

Synthesis and Manufacturing

The synthesis of this compound typically begins with a more readily available pyridine derivative. A common and scalable approach involves the direct iodination of 3-aminopyridine.

General Synthetic Protocol: Iodination of 3-Aminopyridine

A well-established method for synthesizing related compounds involves electrophilic aromatic substitution. For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine starts from 2-aminopyridine, which is first brominated and then iodinated[5]. A similar principle can be applied, where 3-aminopyridine is the starting material. The amino group is a strong activating group, directing electrophiles to the ortho and para positions (C2, C4, C6). However, under specific conditions, iodination at the C5 position can be achieved.

A general procedure for iodination of an activated pyridine ring involves using an iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), often in the presence of an acid or base catalyst to control regioselectivity. Diazotization of an aminopyridine followed by a Sandmeyer-type reaction with an iodide salt (e.g., KI) is another viable, though more complex, synthetic strategy[6].

Diagram: Conceptual Synthetic Workflow

Below is a generalized workflow for the synthesis of a halo-aminopyridine, illustrating the key transformation steps.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Purification cluster_end Final Product start 3-Aminopyridine reaction Electrophilic Iodination start->reaction Introduce workup Aqueous Workup (Neutralization, Extraction) reaction->workup Quench & Extract reagents Reagents: - Iodine Source (e.g., I₂, NIS) - Solvent (e.g., H₂SO₄, Acetonitrile) - Controlled Temperature reagents->reaction purify Chromatography / Recrystallization workup->purify Isolate product This compound purify->product Obtain Pure Compound Suzuki_Workflow cluster_reagents Reagents A Reactant Setup B Degassing A->B Inert Atmosphere (N₂ or Ar) C Reaction B->C Heat to 80-100 °C D Quenching & Workup C->D Cool & Add H₂O E Purification D->E Extract & Dry F Final Product E->F Column Chromatography reagents_list 1. This compound 2. Arylboronic Acid 3. Pd Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., K₂CO₃, Cs₂CO₃) 5. Solvent (e.g., Dioxane/H₂O)

References

A Technical Guide to 3-Amino-5-iodopyridine (CAS: 25391-66-6): A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 3-Amino-5-iodopyridine, a key heterocyclic intermediate in modern medicinal chemistry. We will dissect its molecular structure, electronic properties, and plausible synthetic pathways. The primary focus is on its strategic application in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs. We will explore the causality behind its reactivity and provide field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by authoritative references.

Introduction to the 3-Amino-5-iodopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing solubility and enabling key interactions with biological targets. The strategic functionalization of the pyridine ring is therefore a cornerstone of drug design.

3-Amino-5-iodopyridine emerges as a particularly valuable building block due to its bifunctional nature. It possesses two key reactive sites with orthogonal reactivity:

  • An amino group at the 3-position, which is a nucleophile and a directing group. It can be readily acylated, alkylated, or serve as a handle for further derivatization.

  • An iodo group at the 5-position, which is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]

This guide will elucidate the structural and electronic characteristics that underpin the synthetic utility of this compound and provide practical methodologies for its application.

Molecular Structure and Physicochemical Properties

Core Structure and Electronic Profile

The molecular structure of 3-Amino-5-iodopyridine features a pyridine ring substituted at the meta positions. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing, yet synthetically labile, iodo group (-I) defines its chemical personality.

  • Amino Group (-NH₂): As an electron-donating group, the amino substituent increases the electron density of the pyridine ring, particularly at the ortho and para positions (C2, C4, and C6). This electronic enrichment influences the ring's overall reactivity and basicity.

  • Iodo Group (-I): The iodine atom exerts a weak electron-withdrawing inductive effect. More importantly, the C-I bond is the primary site for oxidative addition in palladium(0) catalytic cycles, which is the initiating step for cross-coupling reactions.[2][3]

This electronic arrangement makes the molecule a versatile linchpin, allowing for selective reactions at either the amino or iodo position.

cluster_0 Synthetic Workflow Start 3-Aminopyridine (Precursor) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Iodinating Agent (e.g., I₂, NIS) Reagent->Reaction Product 3-Amino-5-iodopyridine (Target Molecule) Reaction->Product Purification Purification (Crystallization/ Chromatography) Product->Purification cluster_0 Suzuki-Miyaura Coupling Workflow cluster_1 Catalytic Cycle A 3-Amino-5-iodopyridine Product 3-Amino-5-(aryl)pyridine (C-C Coupled Product) A->Product B Aryl/Heteroaryl Boronic Acid R-B(OH)₂ B->Product Catalyst Pd(0) Catalyst + Ligand Catalyst->Product [Pd] Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

References

Spectroscopic Blueprint of 5-Iodo-pyridin-3-ylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Iodo-pyridin-3-ylamine, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not publicly available in spectral databases, this guide will leverage established principles of spectroscopy and data from analogous structures to present a robust predictive analysis.

Introduction: The Significance of this compound

This compound, with the molecular formula C₅H₅IN₂ and a molecular weight of approximately 220.01 g/mol , is a bifunctional molecule featuring a pyridine ring substituted with both an amino group and an iodine atom.[1] This unique combination of functional groups makes it a versatile precursor for the synthesis of more complex molecules. The amino group serves as a nucleophile or a site for diazotization, while the iodo-substituent is an excellent leaving group for various cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound, as well as for monitoring its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for unambiguously determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the two protons of the amino group. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the pyridine ring, the electron-donating amino group, and the electron-withdrawing and magnetically anisotropic iodine atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-28.0 - 8.2dJ(H2,H6) ≈ 2.0
H-47.4 - 7.6ddJ(H4,H6) ≈ 2.5, J(H4,H2) ≈ 0.5
H-68.2 - 8.4dJ(H6,H4) ≈ 2.5
-NH₂4.0 - 5.5br s-

Disclaimer: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary depending on the solvent and concentration.

The protons at positions 2 and 6 are expected to be the most deshielded due to their proximity to the electronegative ring nitrogen. The iodine at position 5 will also exert a deshielding effect on the adjacent protons. The amino group at position 3 will cause a relative upfield shift for the protons at positions 2 and 4. The -NH₂ protons will likely appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3145 - 150
C-4125 - 130
C-590 - 95
C-6150 - 155

Disclaimer: These are predicted values. The carbon directly attached to the iodine (C-5) is expected to be significantly shielded (the "heavy atom effect").

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis:

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) C Data Acquisition (1D ¹H) B->C Tune and shim the probe E Data Acquisition (1D ¹³C) B->E Set appropriate spectral width and relaxation delay G 2D NMR (COSY, HSQC) - Optional B->G For complex spectra or unambiguous assignment D Data Processing (¹H) C->D Fourier transform, phase correction, baseline correction H Spectral Interpretation D->H F Data Processing (¹³C) E->F Fourier transform, phase correction, baseline correction F->H G->H I Structure Confirmation H->I Assign peaks and coupling constants

Caption: A generalized workflow for acquiring and interpreting NMR data.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for aromatic amines as it can solubilize the compound well and the residual solvent peak does not overlap with many signals of interest.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a 1D proton spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a 1D carbon spectrum. As the natural abundance of ¹³C is low, a larger number of scans and a suitable relaxation delay will be necessary.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum.

  • Spectral Interpretation: Analyze the chemical shifts, multiplicities, coupling constants, and integration values to assign the signals to the respective protons and carbons in the molecule.

  • (Optional) 2D NMR: For unambiguous assignments, especially in more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the key functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds of the amino group, as well as vibrations associated with the aromatic pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
-NH₂Asymmetric & Symmetric Stretch3400 - 3250 (two bands)Medium
Aromatic C-HStretch3100 - 3000Medium to Weak
-NH₂Scissoring (Bend)1650 - 1580Medium to Strong
Aromatic C=C & C=NRing Stretch1600 - 1450 (multiple bands)Medium to Strong
Aromatic C-NStretch1335 - 1250Strong
C-IStretch600 - 500Medium

Disclaimer: These are predicted values based on typical ranges for these functional groups.[2]

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine. The C-N stretching of an aromatic amine is typically strong and appears at a higher wavenumber than that of aliphatic amines.[2]

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_solid Solid Sample Preparation A KBr Pellet Method C Background Spectrum Acquisition A->C B ATR Method B->C D Sample Spectrum Acquisition C->D Place sample in beam path E Data Analysis D->E Identify and assign characteristic peaks

Caption: Workflow for obtaining an IR spectrum.

Detailed Steps (ATR Method - Recommended for ease of use):

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule upon ionization, which can further confirm its structure.

Expected Mass Spectrum Data

The nominal molecular weight of this compound is 220 g/mol . The exact mass is 219.94975 Da.[1] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 220.

Predicted Fragmentation Pattern:

The fragmentation of this compound is likely to proceed through several pathways:

  • Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical, resulting in a fragment at m/z 93 ([C₅H₅N₂]⁺).

  • Loss of HCN: A common fragmentation pathway for pyridine rings is the loss of hydrogen cyanide (HCN), which would lead to a fragment at m/z 193 ([C₄H₄IN]⁺˙) from the molecular ion.

  • Loss of an Amino Radical: Loss of ·NH₂ could result in a fragment at m/z 204.

MS_Fragmentation M [C₅H₅IN₂]⁺˙ m/z = 220 F1 [C₅H₅N₂]⁺ m/z = 93 M->F1 - I· F2 [C₄H₄IN]⁺˙ m/z = 193 M->F2 - HCN

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition

Detailed Steps (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion: A Comprehensive Spectroscopic Profile

This technical guide has outlined the expected NMR, IR, and MS spectroscopic data for this compound, providing a valuable resource for its identification and characterization. By understanding the predicted spectral features and employing the detailed experimental protocols, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent synthetic endeavors. The combination of these three spectroscopic techniques provides a self-validating system for the comprehensive analysis of this compound.

References

A Technical Guide to the Solubility of 5-Iodo-pyridin-3-ylamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Iodo-pyridin-3-ylamine (CAS No: 25391-66-6), a key building block in medicinal chemistry and materials science.[1] In the absence of extensive published quantitative solubility data, this document emphasizes the theoretical principles governing the solubility of this compound and provides detailed, field-proven methodologies for its empirical determination. By understanding the interplay of molecular structure, solvent properties, and intermolecular forces, researchers can make informed decisions in experimental design, reaction optimization, and formulation development.

Introduction: The "Why" Behind Solubility

In the realm of drug development and organic synthesis, solubility is a critical physicochemical parameter that dictates the success of a chemical entity. For a molecule like this compound, its ability to dissolve in a given solvent system underpins every stage of its lifecycle, from reaction kinetics in a synthesis flask to its bioavailability in a physiological environment. A thorough understanding of its solubility profile is, therefore, not merely academic but a fundamental prerequisite for its effective application. This guide moves beyond a simple tabulation of data to explore the causal relationships that define the solubility of this halogenated aminopyridine.

Molecular Structure and its Influence on Solubility

The solubility of this compound is intrinsically linked to its molecular architecture. The molecule possesses a confluence of functional groups and structural features that create a nuanced solubility profile.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a key contributor to the molecule's polarity and can act as a hydrogen bond acceptor.

  • The Amino Group (-NH₂): This functional group is a strong hydrogen bond donor and acceptor, significantly enhancing the potential for interaction with polar protic solvents.

  • The Iodine Atom (-I): The bulky and polarizable iodine atom contributes to the overall molecular weight and introduces van der Waals forces as a significant intermolecular interaction. While iodine is electronegative, its large size makes it a relatively weak hydrogen bond acceptor.

  • Aromaticity: The aromatic nature of the pyridine ring allows for potential π-π stacking interactions, which can influence solubility in aromatic solvents.

The principle of "like dissolves like" serves as a foundational concept for predicting solubility.[2][3] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents.

Solvent Class Predicted Solubility Rationale
Polar Protic Solvents HighThe amino group and pyridine nitrogen can readily form hydrogen bonds with solvents like methanol, ethanol, and water.
Polar Aprotic Solvents Moderate to HighSolvents such as DMSO and DMF can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules.[4][5]
Moderately Polar Solvents ModerateSolvents like acetone and ethyl acetate can engage in dipole-dipole interactions, but the lack of hydrogen bond donation may limit solubility compared to protic solvents.
Nonpolar Aromatic Solvents Low to ModerateSolvents like toluene and benzene may exhibit some solubility due to potential π-π stacking interactions with the pyridine ring, but the polar functional groups will limit miscibility.
Nonpolar Aliphatic Solvents LowThe significant polarity of this compound makes it unlikely to be soluble in nonpolar solvents like hexane and cyclohexane.

It is important to note that these are qualitative predictions. For quantitative data, empirical determination is essential.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust method for determining the solubility of this compound in a range of organic solvents. This method is designed to be self-validating and provide reliable, reproducible data.

Materials and Equipment
  • This compound (purity ≥97%)[6]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing work.[7][8][9]

  • This compound is harmful if swallowed and may cause skin and eye irritation.[10]

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][11]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess this compound B Add a known volume of solvent A->B Step 1 C Vortex to mix B->C Step 2 D Equilibrate at a constant temperature (e.g., 24 hours) C->D Step 3 E Centrifuge to pellet undissolved solid D->E Step 4 F Filter supernatant through a 0.22 µm filter E->F Step 5 G Prepare serial dilutions of the saturated solution F->G Step 6 H Analyze by HPLC or UV-Vis to determine concentration G->H Step 7

Figure 1: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound (e.g., 50 mg). The key is to ensure undissolved solid remains after equilibration.

    • Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Cap the vials tightly and vortex for 1-2 minutes to ensure thorough mixing.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Separation of Solid and Liquid Phases:

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

    • Determine the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at the λmax of the compound).

    • Calculate the solubility in units such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in processes with varying thermal conditions.

  • pH: In aqueous or protic solvent systems, the pH can have a dramatic effect on the solubility of this compound. The amino group is basic and will be protonated at low pH, forming a more soluble salt.

  • Presence of Other Solutes: The presence of salts or other organic molecules can affect the solubility through common ion effects or changes in the overall polarity of the solvent system.

Conclusion

While a comprehensive, publicly available database of the solubility of this compound in all common organic solvents is currently lacking, a strong predictive understanding can be derived from its molecular structure. The presence of both hydrogen bond donating and accepting functionalities, coupled with its overall polarity, suggests a favorable solubility in polar protic and aprotic solvents. For applications requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable and robust methodology for its determination. A thorough characterization of the solubility of this important building block is a critical step in unlocking its full potential in research and development.

References

A Comprehensive Technical Guide to the Physical Properties of 5-Iodo-pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the key physical properties of 5-Iodo-pyridin-3-ylamine, with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where this compound is of interest.

Introduction to this compound

This compound, also known as 3-Amino-5-iodopyridine, is a halogenated pyridine derivative. Its structure, featuring a pyridine ring substituted with both an amino and an iodo group, makes it a versatile building block in organic synthesis. The positions of these functional groups significantly influence the molecule's chemical reactivity and physical characteristics. Understanding its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in synthetic protocols.

Core Physical Properties

The physical state and thermal behavior of a compound are critical parameters in a laboratory setting. For this compound, these properties are summarized below.

Physical PropertyValueSource(s)
Melting Point 71 °C[1][2]
Boiling Point 348.7 ± 27.0 °C (Predicted)[2]
Molecular Formula C₅H₅IN₂[1][2][3][4]
Molecular Weight 220.01 g/mol [1][2][3][4]
Appearance Off-white to light yellow solid[2]

Expert Analysis of Physical Properties:

The melting point of a crystalline solid is a robust indicator of its purity. A sharp melting point range, typically 0.5-1.0°C, is characteristic of a pure compound. For this compound, the reported melting point of 71 °C provides a key benchmark for identity and purity assessment. The presence of impurities will typically lead to a depression and broadening of the melting point range.

  • Hydrogen Bonding: The presence of the primary amino group (-NH₂) allows for intermolecular hydrogen bonding, a strong type of dipole-dipole interaction that significantly increases the energy required for vaporization.

  • Dipole-Dipole Interactions: The polar C-I and C-N bonds, along with the nitrogen atom in the pyridine ring, create a significant molecular dipole, leading to strong dipole-dipole attractions between molecules.

  • Van der Waals Forces: The molecule's size and the presence of the large iodine atom contribute to substantial van der Waals forces.

The introduction of a nitrogen atom into an aromatic ring, as in pyridine, generally increases the boiling point compared to benzene due to dipole-dipole interactions.[5] Furthermore, the presence of substituents like the amino and iodo groups further elevates the boiling point.

Experimental Determination of Physical Properties

To ensure the utmost accuracy and validate the identity and purity of a sample of this compound, experimental determination of its melting point is crucial. The following section outlines a standard laboratory protocol for this purpose.

Melting Point Determination Protocol

A common and effective method for determining the melting point of a solid organic compound is the capillary method, which can be performed using a melting point apparatus or a Thiele tube.

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is dry and finely powdered.

    • Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

    • Compact the sample at the bottom of the capillary by tapping the tube or dropping it through a long glass tube.

  • Apparatus Setup (Melting Point Apparatus):

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 10-15°C below the expected melting point (around 55-60°C for a rapid initial determination).

    • For an accurate measurement, use a slow heating rate of about 1-2°C per minute as the temperature approaches the expected melting point.

  • Observation and Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

    • A pure sample should exhibit a sharp melting range of 0.5-1.0°C.

Workflow for Physical Property Determination

The logical flow for determining the physical properties of this compound is illustrated in the diagram below.

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination (Hypothetical) cluster_3 Data Analysis & Reporting Prep Obtain/Synthesize This compound Dry Dry Sample Prep->Dry Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Distill Micro-Distillation Setup Grind->Distill Heat Heat Slowly in Melting Point Apparatus Pack->Heat Observe Observe Melting Range Heat->Observe Record_MP Record Melting Point Observe->Record_MP Compare Compare with Literature Values Record_MP->Compare Heat_BP Heat Sample Distill->Heat_BP Observe_BP Observe Boiling Heat_BP->Observe_BP Record_BP Record Boiling Point Observe_BP->Record_BP Record_BP->Compare Purity Assess Purity Compare->Purity Report Report Findings Purity->Report

Caption: Workflow for the determination of physical properties of this compound.

Trustworthiness and Self-Validating Systems

The reliability of physical property data is paramount. The protocols described are designed to be self-validating. For instance, in melting point determination, a broad melting range is an immediate indicator of impurities, prompting further purification and re-analysis. Consistency across multiple measurements provides confidence in the obtained values. When possible, comparison with data from authenticated reference standards is the gold standard for validation.

Conclusion

This guide has provided a focused examination of the melting and boiling points of this compound. The experimentally determined melting point of 71°C serves as a crucial parameter for identification and purity assessment. While an experimental boiling point is not widely reported, a predicted value of 348.7 ± 27.0 °C, supported by an understanding of the intermolecular forces at play, provides a useful estimate for this property. The outlined experimental protocol for melting point determination offers a practical methodology for researchers to verify these properties in a laboratory setting.

References

An In-depth Technical Guide to 5-Iodo-pyridin-3-ylamine: From Discovery to Keystone of Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Molecules

In the vast landscape of chemical synthesis, certain molecules, though simple in their own right, emerge as indispensable building blocks for the construction of complex and biologically significant compounds. 5-Iodo-pyridin-3-ylamine, a halogenated pyridine derivative, is a prime example of such a foundational molecule. With its strategically positioned amino and iodo functional groups on a pyridine core, this compound offers a versatile platform for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly in the realm of kinase inhibitors for inflammatory diseases. This guide provides a comprehensive technical overview of this compound, from its initial discovery and historical synthesis to modern preparative methods and its critical role in contemporary drug discovery.

Core Properties of this compound

PropertyValueSource
Chemical Formula C₅H₅IN₂--INVALID-LINK--
Molecular Weight 220.01 g/mol --INVALID-LINK--
CAS Number 25391-66-6--INVALID-LINK--
Appearance Typically a solid-
Melting Point 71°C--INVALID-LINK--
IUPAC Name 5-iodopyridin-3-amine--INVALID-LINK--

Part 1: The Genesis of a Key Intermediate - Discovery and Historical Synthesis

The first documented synthesis of this compound is attributed to T. Plazinski in a 1937 publication in the Polish chemical journal, Roczniki Chemii. This early work laid the groundwork for the exploration of halogenated aminopyridines. The historical synthesis of such compounds often relied on direct electrophilic halogenation of the parent aminopyridine.

A significant advancement in the iodination of aminopyridines during that era is exemplified by a 1950 patent.[1] This patent detailed a method for iodinating aminopyrimidines and aminopyridines using mercuric acetate as a catalyst with elemental iodine.[1] While this patent does not specifically mention the synthesis of this compound, it provides valuable insight into the experimental approaches of the time for introducing iodine into the pyridine ring, a notoriously challenging transformation due to the ring's electron-deficient nature.

The rationale behind using a mercury salt lies in its ability to act as a Lewis acid, activating the iodine to make it a more potent electrophile. The proposed mechanism involves the formation of an intermediate where the mercury salt coordinates to the pyridine nitrogen, further withdrawing electron density and directing the electrophilic attack of iodine.

Part 2: The Art of Synthesis - From Classical Methods to Modern Innovations

The synthesis of this compound typically commences with the readily available starting material, 3-aminopyridine. The primary challenge is the regioselective introduction of the iodine atom at the C-5 position. The amino group at C-3 is an activating, ortho-, para-director, which would direct incoming electrophiles to the C-2, C-4, and C-6 positions. However, the pyridine nitrogen is deactivating, making the ring less susceptible to electrophilic substitution than benzene. The interplay of these electronic effects makes the direct iodination of 3-aminopyridine a nuanced process.

Classical Iodination Approach: The Power of Oxidation

One of the earliest and most straightforward methods for the iodination of activated aromatic rings involves the use of molecular iodine in the presence of an oxidizing agent. This approach is based on the in-situ generation of a more potent electrophilic iodine species.

A representative classical procedure for the iodination of an aminopyridine involves reacting the substrate with potassium iodide and potassium iodate in an acidic medium.[2] The reaction between iodide and iodate in the presence of acid generates molecular iodine, which then acts as the iodinating agent.

Reaction Mechanism:

Caption: Classical iodination of 3-aminopyridine.

Detailed Experimental Protocol (Classical Method - Adapted from a similar procedure[2]):

  • Dissolution: Dissolve 3-aminopyridine (1.0 eq) in a suitable acidic solvent, such as dilute sulfuric acid.

  • Reagent Addition: To the stirred solution, add a solution of potassium iodide (1.2 eq) and potassium iodate (0.4 eq) in water dropwise. The addition of potassium iodate generates iodine in situ.

  • Reaction: Heat the reaction mixture to a moderately elevated temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base, such as sodium hydroxide solution, until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Modern Synthetic Strategies: Enhanced Efficiency and Selectivity

While classical methods are foundational, modern organic synthesis prioritizes milder reaction conditions, higher yields, and greater functional group tolerance.

1. N-Iodosuccinimide (NIS) as an Electrophilic Iodine Source:

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of various organic substrates, including electron-rich aromatic and heteroaromatic compounds. It offers the advantage of being a solid, easy-to-handle source of electrophilic iodine. The reaction is often carried out in an aprotic solvent like dichloromethane (DCM) or acetonitrile.

Causality Behind Experimental Choice: NIS is preferred in modern synthesis due to its milder nature compared to harsher iodine/oxidant systems. The succinimide byproduct is generally easy to remove during work-up. The reaction can often be performed at or below room temperature, which is beneficial for substrates with sensitive functional groups.

Caption: Iodination of 3-aminopyridine using NIS.

2. One-Pot Diazotization-Iodination:

A more recent and efficient method involves a one-pot tandem procedure that converts aryl amines to aryl iodides via a stable diazonium salt intermediate. This approach avoids the direct handling of potentially unstable diazonium salts. The reaction of 3-aminopyridine under these conditions has been reported to yield the corresponding 3-iodopyridine, and with modifications, this strategy can be adapted for the synthesis of this compound from a suitable precursor. A study demonstrated the conversion of 3-aminopyridine to 3-iodopyridine in 74% yield, albeit requiring more forcing conditions (60 °C).[2]

Part 3: A Cornerstone in Drug Discovery - Applications in Medicinal Chemistry

The true significance of this compound lies in its utility as a versatile intermediate in the synthesis of complex drug molecules. The presence of both an amino group and an iodo group on the pyridine ring allows for sequential and regioselective functionalization. The amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. The iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide variety of substituents.

Key Intermediate in the Synthesis of Kinase Inhibitors for Inflammatory Diseases

A prominent application of this compound is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase. p38 MAP kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Consequently, inhibitors of this kinase are attractive therapeutic agents for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.

The general synthetic strategy involves using the amino group of this compound as an anchor point for building a core heterocyclic structure, while the iodo group is later utilized for a cross-coupling reaction to introduce a crucial aryl or heteroaryl moiety that often binds in the hydrophobic pocket of the kinase's active site.

Exemplary Application: Synthesis of a p38 MAP Kinase Inhibitor Scaffold

Illustrative Synthetic Workflow:

Caption: General workflow for a p38 inhibitor scaffold.

Detailed Protocol for a Key Transformation (Suzuki Coupling - General Procedure):

  • Reaction Setup: In a reaction vessel, combine N-(5-iodopyridin-3-yl)acetamide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Conclusion: An Enduring Legacy in Chemical Synthesis

This compound, from its early discovery to its current role in the synthesis of sophisticated drug candidates, exemplifies the profound impact that a well-functionalized building block can have on the advancement of medicinal chemistry. Its unique combination of reactive sites on a privileged heterocyclic scaffold has made it a go-to intermediate for researchers and drug development professionals. The continued exploration of new synthetic methodologies and the ever-expanding landscape of kinase inhibitor research ensure that this compound will remain a molecule of significant interest and utility for the foreseeable future, a testament to the enduring power of fundamental chemical synthesis in the quest for new medicines.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodo-pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aryl-pyridin-3-amine Scaffolds

In the landscape of modern medicinal chemistry and materials science, the 3-aminopyridine scaffold is a privileged structural motif. Its derivatives are integral to a multitude of pharmacologically active agents and functional materials. The introduction of an aryl or heteroaryl substituent at the 5-position of this ring system via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for generating molecular diversity and fine-tuning electronic and steric properties. 5-Iodo-pyridin-3-ylamine is a key building block for this purpose, offering a reactive C-I bond for efficient palladium-catalyzed cross-coupling.[1][2]

This guide provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of this compound. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind reagent selection and reaction conditions. It is designed for researchers, scientists, and drug development professionals seeking to reliably synthesize 5-aryl-pyridin-3-amine derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, celebrated for its mild conditions and functional group tolerance.[3][4] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for challenging substrates like this compound.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[8][9] The high reactivity of the C-I bond compared to C-Br or C-Cl makes this step relatively facile.[1]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[10][11][12]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the desired 5-aryl-pyridin-3-amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L_n-I oxidative_addition->pd_complex Ar-I pd_complex->pd0 Reductive Elimination transmetalation Transmetalation aryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->aryl_pd_complex Ar'-B(OH)₂ + Base reductive_elimination Reductive Elimination product Ar-Ar' (Product) reductive_elimination->product reactants This compound (Ar-I) + Arylboronic Acid (Ar'-B(OH)₂) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere. The active Pd(0) catalyst is sensitive to oxygen.[13]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

    • Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water in a ratio of approximately 4:1 to 5:1. The water is crucial for dissolving the inorganic base and facilitating the reaction.[3]

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst used.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine to remove the inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-pyridin-3-amine.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Key Reaction Parameters and Considerations

The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters.

ParameterRecommended ChoicesRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos)For challenging substrates like aminopyridines, where the nitrogen lone pairs can coordinate to and inhibit the catalyst, the choice of ligand is critical.[14][15] While Pd(PPh₃)₄ is a good starting point, more electron-rich and bulky phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) can significantly improve yields by promoting reductive elimination and preventing catalyst deactivation.[13][16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for activating the boronic acid for transmetalation.[12][17] The choice of base can influence the reaction rate and yield. K₂CO₃ is a common and cost-effective choice. For less reactive boronic acids or to mitigate side reactions, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[13]
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFThe solvent system must solubilize both the organic and inorganic components of the reaction. A mixture of an organic solvent and water is typically used. 1,4-dioxane is a common choice due to its ability to dissolve a wide range of substrates and its relatively high boiling point.[3]
Temperature 80 - 110 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the specific coupling partners and the stability of the catalyst.
Equivalents of Boronic Acid 1.2 - 1.5A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.[13]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common issues and their potential solutions when working with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst due to oxygen exposure.- Catalyst inhibition by the pyridine or amino group.- Insufficiently active catalyst system for the specific substrates.- Ensure thorough degassing of solvents and a strict inert atmosphere.[13]- Switch to a more robust catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos).[14]- Increase the reaction temperature or catalyst loading (e.g., to 3-5 mol%).
Protodeboronation of Boronic Acid - Presence of water and a strong base leading to the cleavage of the C-B bond.- Use anhydrous solvents and ensure the base is dry.[13]- Consider using a boronate ester (e.g., a pinacol ester), which is more stable to hydrolysis.[14]
Homocoupling of Boronic Acid - Presence of oxygen oxidizing the Pd(0) catalyst to Pd(II), which can promote homocoupling.- Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[13]
Deiodination of Starting Material - Presence of hydride sources in the reaction mixture.- Ensure solvents are pure and not a source of hydrides.[15]
Difficult Purification - Presence of closely eluting byproducts or residual catalyst.- Optimize the reaction to minimize byproduct formation.- An aqueous wash with a solution like ammonium chloride can sometimes help remove residual palladium salts.[14]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable 5-aryl-pyridin-3-amine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired products. This guide provides a solid foundation for the successful application of this important transformation in research and development settings.

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing 5-Iodo-pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Iodo-pyridin-3-ylamine in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure. Within the vast arsenal of pyridine-based building blocks, This compound emerges as a particularly versatile and powerful intermediate.

This guide provides an in-depth exploration of the synthetic utility of this compound. The strategic placement of three key functional handles—the nucleophilic amino group, the electrophilic C5-position activated by the iodo leaving group, and the pyridine ring itself—offers a platform for multi-directional molecular elaboration. The C-I bond is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex bioactive molecules.[3][4]

We will delve into the causality behind experimental choices for cornerstone reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document serves as a practical resource for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the mechanistic rationale and troubleshooting insights required for successful synthesis.

Part 1: Physicochemical Properties and Safe Handling

Before commencing any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

1.1: Key Properties of this compound
PropertyValueSource
CAS Number 25391-66-6[5]
Molecular Formula C₅H₅IN₂[6][7]
Molecular Weight 220.01 g/mol [6][7]
Appearance Typically a solid (e.g., Dark grey)[8]
Melting Point 114 - 116 °C[8]
Storage Store in a cool, dry, well-ventilated area. Recommended storage at 2-8°C.[7]
1.2: Safety and Handling Precautions

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

  • Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[9][11]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Use non-sparking tools and take measures to prevent static discharge.[9]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[9]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Part 2: Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in this compound is highly amenable to palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized organic synthesis. These reactions form the bedrock of its application in constructing molecular diversity.

2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a C(sp²)-C(sp²) bond between this compound and an aryl or heteroaryl boronic acid/ester. This is a cornerstone strategy for synthesizing biaryl compounds, a motif frequently found in kinase inhibitors and other targeted therapeutics.[4][12] The unprotected amino group is generally well-tolerated, though its basicity can sometimes influence catalyst activity.[12]

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup prep1 Combine aryl iodide, boronic acid/ester, and base in flask prep2 Seal flask, evacuate, and backfill with inert gas (3x) prep1->prep2 reag1 Add degassed solvent (e.g., Dioxane/H2O) prep2->reag1 reag2 Add Pd catalyst and ligand under positive N2/Ar flow reag1->reag2 rxn Heat mixture with vigorous stirring (e.g., 85-110 °C) reag2->rxn monitor Monitor progress by TLC or LC-MS rxn->monitor workup Cool, dilute with organic solvent, wash, and purify monitor->workup

Caption: General experimental workflow for Suzuki-Miyaura coupling.

This protocol provides a representative procedure. Optimization may be required for different boronic acids.

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2-1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

    • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk flask, add this compound (e.g., 220 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and K₃PO₄ (e.g., 425 mg, 2.0 mmol).

    • Seal the flask with a septum, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[13]

    • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Briefly remove the septum and add Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol) under a positive flow of inert gas. Reseal the flask immediately.

    • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-phenylpyridin-3-amine.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Inefficient catalyst turnover; Poor reagent quality.Use a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos). Ensure boronic acid is pure.
Protodeboronation Hydrolysis of boronic acid under basic conditions.Use a milder base (e.g., K₂CO₃). Use a more stable boronic ester (e.g., pinacol ester). Ensure anhydrous conditions where possible.
Dehalogenation Reductive cleavage of the C-I bond.Optimize reaction time to avoid prolonged heating after product formation. Avoid potential hydride sources in solvents.
2.2: Buchwald-Hartwig Amination for C-N Bond Formation

While the Suzuki coupling builds out the carbon skeleton, the Buchwald-Hartwig amination offers a powerful method to form a new C-N bond at the C5 position, attaching a diverse range of primary or secondary amines.[14] This reaction is synthetically orthogonal to the existing amino group at C3, enabling the creation of complex diamine structures. The choice of ligand is critical for success and is tailored to the specific amine coupling partner.[3][15]

center Pd(0)L OA [Ar-Pd(II)-I]L center->OA Oxidative Addition (Ar-I) Amine [Ar-Pd(II)-NR'R'']L OA->Amine Amine Coordination & Deprotonation (HNR'R'', Base) Amine->center Product Ar-NR'R'' Amine->Product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

This protocol details the amination with a common cyclic secondary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2-1.4 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

    • XPhos or RuPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene or 1,4-Dioxane

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, setting up this reaction in a glovebox is highly recommended.

    • To an oven-dried vial, add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol), the appropriate ligand (e.g., XPhos, 9.5 mg, 0.02 mmol), and NaOtBu (e.g., 135 mg, 1.4 mmol).

    • In a separate vial, dissolve this compound (220 mg, 1.0 mmol) in anhydrous toluene (5 mL). Add this solution to the vial containing the catalyst mixture.

    • Finally, add morpholine (105 µL, 1.2 mmol) to the reaction vial.

    • Seal the vial with a PTFE-lined cap and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by LC-MS.

    • Upon completion (typically 2-16 hours), cool to room temperature.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to obtain the desired product.

2.3: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira reaction facilitates the coupling of this compound with a terminal alkyne, creating a C(sp²)-C(sp) bond.[16][17] The resulting alkynyl-pyridine derivatives are highly valuable, serving as precursors for triazoles (via click chemistry), more complex heterocyclic systems, or as pharmacophores in their own right.[17]

This protocol uses the classic Pd/Cu co-catalyzed system.

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

    • Copper(I) iodide (CuI) (1-2 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a Schlenk flask, add this compound (220 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 14 mg, 0.02 mmol), and CuI (e.g., 2 mg, 0.01 mmol).

    • Seal, evacuate, and backfill with an inert gas (3x).

    • Add anhydrous, degassed triethylamine (5 mL) via syringe.

    • Add phenylacetylene (121 µL, 1.1 mmol) dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) if necessary. The reaction is often rapid. Monitor by TLC.

    • Upon completion, remove the triethylamine under reduced pressure.

    • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with water and brine, then dry over Na₂SO₄.

    • Filter and concentrate the solvent. Purify the crude product by flash column chromatography.

Part 3: Application in the Synthesis of Bioactive Scaffolds

The true power of this compound is demonstrated in its application to synthesize molecules with proven biological activity.

Case Study: Synthesis of Thieno[2,3-b]pyridine Derivatives

Derivatives of the thieno[2,3-b]pyridine core have shown potent anti-proliferative activity against various cancer cell lines.[18] this compound can serve as a key precursor to these complex heterocyclic systems. While the specific reference describes the synthesis starting from different precursors, the utility of cross-coupling on a related pyridine core highlights the potential of our title compound in analogous synthetic strategies. For instance, a Sonogashira coupling could install an alkyne that is then used in a cyclization reaction to form the fused thiophene ring.

G start This compound step1 Sonogashira Coupling (+ Terminal Alkyne) start->step1 intermediate 5-Alkynyl-pyridin-3-ylamine step1->intermediate step2 Heteroannulation (e.g., with a sulfur source) intermediate->step2 product Thieno[2,3-b]pyridine Derivative step2->product

Caption: Conceptual pathway to thieno[2,3-b]pyridines.

Conclusion

This compound is a high-value, versatile building block for the synthesis of bioactive molecules. Its capacity to undergo a range of palladium-catalyzed cross-coupling reactions at the C5-position, combined with the reactivity of the C3-amino group, provides a rich platform for generating molecular complexity. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this reagent, accelerating the discovery and development of novel therapeutics.

References

Application Notes: 5-Iodo-pyridin-3-ylamine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrogen-containing heterocycles are foundational scaffolds in drug discovery, with the pyridine ring being a particularly privileged structure.[1][2] Pyridine derivatives are integral to numerous approved drugs and clinical candidates, valued for their ability to engage in hydrogen bonding, modulate physicochemical properties like solubility and basicity, and serve as bioisosteres for other functional groups.[3][4] Within this class, halogenated pyridines are powerful intermediates, enabling the construction of complex molecular architectures through modern cross-coupling chemistry.

5-Iodo-pyridin-3-ylamine, in particular, has emerged as a highly valuable and versatile building block for medicinal chemists. Its structure is strategically functionalized with two distinct reactive handles: an amino group (a nucleophile and hydrogen bond donor) and an iodo group. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for selective and efficient formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[5] This dual reactivity allows for sequential, regioselective modifications, making it an ideal starting point for the synthesis of diverse compound libraries aimed at a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[6][7]

This guide provides a detailed overview of the core applications of this compound, complete with field-proven protocols and an exploration of its strategic use in contemporary drug discovery programs.

Physicochemical and Safety Data

A clear understanding of a building block's properties is essential for experimental design and safe handling.

PropertyValueSource
IUPAC Name 5-iodopyridin-3-amine[8]
Synonyms 3-Amino-5-iodopyridine, 5-Iodo-3-pyridinamine[9][10]
CAS Number 25391-66-6
Molecular Formula C₅H₅IN₂[8]
Molecular Weight 220.01 g/mol [8]
Appearance Solid
Melting Point 71°C[11]
Storage 2-8°C, Refrigerator[9]
GHS Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)[8]
Signal Word Danger

Core Reactivity & Strategic Applications

The synthetic utility of this compound is primarily centered on palladium-catalyzed cross-coupling reactions at the C5 position, leveraging the highly reactive C-I bond. The amino group at the C3 position offers a secondary site for modification, typically through acylation or alkylation, allowing for diverse derivatization strategies.

Caption: Versatility of this compound in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures.[12] The reaction's tolerance for a wide array of functional groups makes it exceptionally suitable for complex molecule synthesis.[12] Using this compound, chemists can readily introduce diverse aryl or heteroaryl substituents at the C5 position.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are reduced in situ, while complexes like Pd(PPh₃)₄ can be used directly. The choice of ligand (e.g., triphenylphosphine) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[13][14]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[13][14] Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and aids in the formation of the active boronate species.

Detailed Protocol: Synthesis of 5-Aryl-pyridin-3-ylamine
  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 220 mg).

  • Add the desired arylboronic acid (1.2 mmol).

  • Add potassium phosphate (K₃PO₄) (2.5 mmol, 530 mg).

  • Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and water (5 mL total).[12]

  • Seal the flask and heat the reaction mixture with vigorous stirring at 85-95°C.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-18 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-pyridin-3-ylamine.

Suzuki_Cycle cluster_inputs Inputs cluster_outputs Output Pd(0)L2 Pd(0)L2 Ox. Add. Oxidative Addition Pd(0)L2->Ox. Add. Int1 Ar-Pd(II)L2-I Ox. Add.->Int1 Transmetalation Transmetalation Int1->Transmetalation Ar'-B(OH)2 Base Int2 Ar-Pd(II)L2-Ar' Transmetalation->Int2 Red. Elim. Reductive Elimination Int2->Red. Elim. Red. Elim.->Pd(0)L2 Product Ar-Ar' Red. Elim.->Product Ar-I This compound Ar-I->Ox. Add. Ar'-B(OH)2 Ar'-B(OH)2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve.[15][16] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[17] For this compound, this enables the introduction of a substituted amino group at the C5 position, a common feature in many kinase inhibitors.

Causality Behind Experimental Choices:
  • Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, DavePhos) are critical.[18] They promote the formation of a monoligated palladium species, accelerate the rate-limiting reductive elimination step, and prevent catalyst decomposition.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide intermediate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[19] Weaker bases like K₂CO₃ are sometimes employed for sensitive substrates, though they may require higher temperatures or longer reaction times.[19]

  • Solvent: Anhydrous, aprotic polar solvents like 1,4-dioxane, toluene, or THF are necessary to prevent quenching of the strong base and to ensure solubility of the catalyst complex.

Detailed Protocol: Synthesis of N-Aryl-5-amino-pyridin-3-ylamine
  • In an oven-dried vial inside a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 38 mg).

  • Add this compound (1.0 mmol, 220 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

  • Add anhydrous, degassed 1,4-dioxane (4 mL).

  • Seal the vial with a PTFE-lined cap and remove from the glovebox.

  • Heat the reaction mixture with vigorous stirring in an oil bath at 80-100°C for 12-24 hours.[18]

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired product.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][20] This reaction is invaluable for installing an alkyne handle, which can serve as a rigid linker or be further elaborated into other functional groups. The reaction uniquely employs a dual-catalyst system.

Causality Behind Experimental Choices:
  • Palladium Catalyst: As in other cross-couplings, a Pd(0) species facilitates the oxidative addition of the aryl iodide.[21]

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the palladium complex, greatly accelerating the reaction and allowing it to proceed under mild conditions.[20][21]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent and scavenger for the HI generated during the reaction.[21]

  • Copper-Free Conditions: While classic Sonogashira coupling uses a copper co-catalyst, concerns about catalyst contamination have led to the development of copper-free protocols. These typically require more specialized ligands and stronger bases (e.g., Cs₂CO₃) and may be run at slightly higher temperatures.[22]

Detailed Protocol: Synthesis of 5-Alkynyl-pyridin-3-ylamine
  • To a flask, add this compound (1.0 mmol, 220 mg), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11 mg).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent, such as THF or DMF (5 mL), followed by an amine base like triethylamine (3.0 mmol, 0.42 mL).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature. The reaction is often complete within 2-6 hours.[5]

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Case Study in Drug Discovery: Bcr-Abl Kinase Inhibitors

The pyridin-3-yl pyrimidine scaffold is a well-established pharmacophore for targeting the Bcr-Abl kinase, the enzyme responsible for chronic myeloid leukemia (CML).[7] The synthesis of potent inhibitors often relies on this compound as a key starting material.

In a representative synthesis, this compound can be coupled with a substituted aniline via a Buchwald-Hartwig amination. The resulting diamine can then undergo a condensation reaction with a suitable pyrimidine precursor to construct the final inhibitor scaffold. The initial iodo-substituent dictates the position of further elaboration, demonstrating the strategic importance of this building block in constructing complex, biologically active molecules.[7]

Conclusion

This compound is a quintessential building block for the modern medicinal chemist. Its pre-installed amino and iodo functionalities provide two orthogonal points for diversification. The high reactivity of the C-I bond in palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira reactions allows for the reliable and modular construction of diverse chemical libraries. This versatility, combined with its commercial availability, ensures its continued and widespread application in the design and synthesis of next-generation therapeutics.[1][3]

References

Application Note: 5-Iodo-pyridin-3-ylamine as a Privileged Scaffold for the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, and the strategic design of these molecules is paramount to achieving desired potency and selectivity.[1] 5-Iodo-pyridin-3-ylamine (also known as 3-Amino-5-iodopyridine) is a heterocyclic building block of significant interest in medicinal chemistry. Its structure offers a unique combination of features that make it a "privileged scaffold" for the rapid and efficient synthesis of kinase inhibitors.

This document serves as a detailed guide to the application of this compound in this context. We will explore the chemical rationale behind its use, provide detailed protocols for its derivatization via common cross-coupling reactions, and present a case study illustrating its role in the synthesis of a specific kinase inhibitor.

Chemical & Physical Properties

PropertyValueSource
IUPAC Name 5-iodopyridin-3-amine[2]
CAS Number 25391-66-6[2][3]
Molecular Formula C₅H₅IN₂[2][4]
Molecular Weight 220.01 g/mol [2]
Appearance Solid
SMILES Nc1cncc(I)c1

Part 1: The Scientific Rationale - Why this compound?

The utility of this compound in kinase inhibitor design is rooted in its bifunctional nature, which allows for systematic exploration of the ATP-binding site of kinases.

  • The Aminopyridine Core: The "Hinge-Binding" Motif The 3-aminopyridine moiety is a well-established bioisostere for adenine, the core of ATP. This structure is adept at forming one or more crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor within the ATP-binding pocket, forming the foundation of its inhibitory activity. The nitrogen atom in the pyridine ring and the exocyclic amino group act as key hydrogen bond acceptors and donors, respectively.

  • The Iodo Group: A Gateway to Chemical Diversity The iodine atom at the 5-position is the key to the scaffold's versatility. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This position on the pyridine ring typically points out towards the solvent-exposed region of the ATP-binding site, an area that is less conserved among different kinases. By using the iodo group as a synthetic handle to introduce a wide array of chemical substituents, chemists can:

    • Enhance Potency: Introduce groups that form additional favorable interactions (hydrophobic, van der Waals, etc.) with the target kinase.

    • Improve Selectivity: Tailor the substituent to fit the unique topology of the target kinase's active site, thereby reducing off-target binding to other kinases.

    • Modulate Physicochemical Properties: Optimize properties such as solubility, metabolic stability, and cell permeability, which are critical for drug development.

Below is a diagram illustrating the strategic importance of each part of the molecule in binding to a generic kinase active site.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor This compound Scaffold hinge Hinge Region (Backbone NH) solvent_region Solvent-Exposed Region (Variable) aminopyridine Aminopyridine Core aminopyridine->hinge Forms Key H-Bonds (Anchoring) iodo_group Iodo Group iodo_group->solvent_region Site for Derivatization (Selectivity & Potency)

Caption: Strategic role of the this compound scaffold.

Part 2: Core Synthetic Protocols

The conversion of the iodo group into more complex functionalities is most commonly achieved through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. These protocols are foundational for building libraries of kinase inhibitors from this scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is used to form a carbon-carbon bond, typically coupling the pyridine scaffold with various aryl or heteroaryl boronic acids or esters. This is a cornerstone for creating bi-aryl kinase inhibitor cores.

Workflow Diagram

Suzuki_Workflow start Start Materials: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) setup Combine reactants in a Schlenk flask. Degas by purging with N₂ or Ar. start->setup reaction Heat mixture under inert atmosphere (e.g., 80-100 °C) for 2-12 hours. Monitor by TLC or LC-MS. setup->reaction workup Cool to RT. Partition between EtOAc and water. Separate organic layer. Wash with brine. reaction->workup purify Dry organic layer (Na₂SO₄), filter, and concentrate. Purify by column chromatography. workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst. A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq). For more challenging couplings, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] may be used.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (e.g., 4:1 v/v) or DME/H₂O, is typically used to dissolve both the organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 12 hours.

  • Aqueous Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the 5-position. This is useful for extending the molecule with linkers or adding basic groups to improve solubility.

Workflow Diagram

Buchwald_Workflow start Start Materials: - this compound - Amine (Primary/Secondary) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Toluene) setup Combine iodide, base, catalyst, and ligand in an oven-dried flask. Purge with N₂ or Ar. start->setup reaction Add degassed solvent and amine. Heat mixture (e.g., 90-110 °C) for 4-24 hours. Monitor by LC-MS. setup->reaction workup Cool to RT. Filter through Celite® to remove palladium residues. Rinse pad with solvent. reaction->workup purify Concentrate the filtrate. Purify residue by column chromatography or crystallization. workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried, inert-atmosphere glovebox or Schlenk line, add this compound (1.0 eq), a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq), the palladium catalyst precursor (e.g., Pd₂(dba)₃, 0.02-0.05 eq), and a phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 eq).

    • Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos are often required to facilitate the reductive elimination step, which is the final C-N bond-forming step in the catalytic cycle.

  • Reagent Addition: Add the amine to be coupled (1.1-1.3 eq) and a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C with stirring. Monitor the reaction's progress by LC-MS. These reactions can take anywhere from 4 to 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a solvent like dichloromethane or ethyl acetate.

  • Filtration: Pass the mixture through a pad of Celite® to filter out the palladium catalyst and inorganic salts. Wash the pad thoroughly with the same solvent.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude material via flash column chromatography or recrystallization to obtain the pure aminated product.

Part 3: Case Study - Targeting 3-Phosphoinositide-Dependent Kinase-1 (PDK-1)

The utility of this compound is exemplified in the synthesis of inhibitors for PDK-1, a master kinase in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. A series of potent PDK-1 inhibitors were developed using this scaffold.[5]

Target Pathway: PI3K/AKT/mTOR

Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival. PDK-1 is a critical node, responsible for activating AKT. Inhibiting PDK-1 is therefore a promising therapeutic strategy.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK-1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (activates) mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Inhibitor derived from This compound Inhibitor->PDK1 INHIBITS

Caption: Simplified PI3K/AKT signaling pathway showing PDK-1 inhibition.

Example Synthesis and Activity

In a study, this compound was used as a key starting material to synthesize a series of benzo[c][4][6]naphthyridin-4-ylamines.[5] The iodo-group was functionalized, often via a Suzuki coupling, to introduce various side chains designed to probe the active site of PDK-1.

Inhibitory Activity Data

The resulting compounds showed potent and selective inhibition of PDK-1 over other related kinases.

Compound ExamplePDK-1 IC₅₀ (nM)PKA IC₅₀ (nM)PKB/AKT IC₅₀ (nM)p70S6K IC₅₀ (nM)
Inhibitor A 15>10,0008502,500
Inhibitor B 22>10,0001,2003,000
Data adapted from Eur J Med Chem. 2010;45(4):1379-86

This data clearly demonstrates how modifications at the 5-position can lead to potent inhibition of the primary target (PDK-1) while maintaining high selectivity against other kinases like PKA and AKT.

Part 4: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Eye Damage, Category 1).[2]

  • Signal Word: Danger.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[7]

    • P270: Do not eat, drink or smoke when using this product.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is often refrigerated (2-8°C).[8]

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its aminopyridine core provides a reliable anchor in the kinase hinge region, while the strategically placed iodo group serves as a robust handle for synthetic diversification through reliable cross-coupling chemistry. The protocols and strategies outlined in this document provide a framework for researchers to leverage this scaffold in the design and synthesis of novel, potent, and selective kinase inhibitors for therapeutic development.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Iodo-pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has become indispensable in pharmaceutical and materials science research, where aryl and heteroaryl amines are ubiquitous structural motifs.[4][5] This guide provides an in-depth technical overview and a detailed, field-proven protocol for the Buchwald-Hartwig amination of 5-Iodo-pyridin-3-ylamine, a substrate of significant interest in medicinal chemistry. We will explore the mechanistic underpinnings, the critical role of each reaction component, and a step-by-step workflow designed for reproducibility and success. The protocol is structured to be self-validating, offering researchers, scientists, and drug development professionals a reliable framework for synthesizing complex N-arylated pyridine derivatives.

Scientific Foundation: Mechanism and Component Rationale

The Buchwald-Hartwig amination is a cross-coupling reaction that facilitates the formation of a C-N bond between an aryl (or heteroaryl) halide/pseudohalide and an amine.[1][2][6] The reaction is catalyzed by a palladium complex, which navigates a well-defined catalytic cycle. Understanding this cycle is paramount to rational troubleshooting and optimization.

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[1][6][7] This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][6][8]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][7][8]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination (R₂NH) PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR₂) ArX Aryl Halide (Ar-X) Amine Amine (R₂NH) Product Product (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Rationale for Component Selection

Successful amination of a heteroaryl halide like this compound requires careful selection of each component to address specific challenges, such as the potential for the pyridine nitrogen to coordinate to the palladium catalyst and inhibit its activity.[4]

  • Palladium Precursor: Pd(0) species are the active catalysts, but they are often unstable. Therefore, stable Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[9][10] These are reduced in situ to the active Pd(0) state.

  • Ligand: The choice of ligand is arguably the most critical factor for success.[11] For electron-deficient and potentially coordinating substrates like iodopyridines, bulky, electron-rich phosphine ligands are essential.[4][11] These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent the formation of inactive catalyst dimers.[1][2] Biarylphosphine ligands such as XPhos and Josiphos-type ligands have shown great efficacy in the coupling of heteroaryl halides.[4] Bidentate ligands like Xantphos are also highly effective.[9][12]

  • Base: A base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.[6][13] The choice of base is critical and depends on the solvent and the functional group tolerance of the substrates.[2] Strong, non-coordinating bases are generally preferred.[11] Sodium tert-butoxide (NaOtBu) is a common and effective choice for many systems.[13] However, for base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[11][14]

  • Solvent: Aprotic solvents are typically used to avoid interference with the catalytic cycle. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices due to their ability to dissolve the reactants and their relative inertness under reaction conditions.[2][15][16] Toluene is often favored for its higher boiling point, allowing for a wider range of reaction temperatures.[16]

Experimental Protocol: Amination of this compound

This protocol provides a generalized yet robust procedure for the coupling of this compound with a generic secondary amine (e.g., morpholine). The quantities can be scaled as needed, with adjustments to catalyst loading and solvent volume.

Materials and Equipment
  • Reactants: this compound, coupling amine (e.g., Morpholine), Palladium(II) acetate (Pd(OAc)₂), Xantphos, Sodium tert-butoxide (NaOtBu).

  • Solvent: Anhydrous Toluene.

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer and stir bar, inert gas supply (Argon or Nitrogen) with manifold, heating mantle or oil bath, standard glassware for workup, silica gel for column chromatography.

Pre-Reaction Setup: Ensuring an Inert Atmosphere

The palladium catalyst and the strong base (NaOtBu) are sensitive to air and moisture.[11] Therefore, all steps must be performed under an inert atmosphere.

  • Glassware: Oven-dry all glassware (flask, condenser) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Solvent Degassing: Degas the anhydrous toluene by sparging with argon or nitrogen for 30-60 minutes or by using three freeze-pump-thaw cycles.

  • Inert Atmosphere: Assemble the glassware and purge the system with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

Step-by-Step Reaction Procedure

Experimental_Workflow arrow arrow start Start reagents 1. Charge Flask (this compound, Amine, NaOtBu) start->reagents solvent 2. Add Degassed Toluene reagents->solvent catalyst 3. Add Pd(OAc)₂ and Xantphos solvent->catalyst heat 4. Heat to 100-110 °C (Monitor by TLC/LC-MS) catalyst->heat cool 5. Cool to Room Temperature heat->cool filter 6. Filter through Celite cool->filter extract 7. Aqueous Workup (Water & Brine Wash) filter->extract dry 8. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the amination reaction.

  • Charge the Flask: To the dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the secondary amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add Solvent: Add the degassed anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Add Catalyst: In quick succession, add the palladium(II) acetate (0.02 eq., 2 mol%) and Xantphos (0.04 eq., 4 mol%). The ligand-to-metal ratio is critical for catalyst stability and activity.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

Workup and Purification Protocol

The workup procedure is designed to remove inorganic salts and the catalyst residue.[17]

  • Filtration: Dilute the reaction mixture with ethyl acetate or dichloromethane and filter it through a short pad of Celite®. Wash the pad with additional solvent to ensure all product is collected.[17]

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine. This removes residual base and other water-soluble impurities.[17]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.

Data Summary and Troubleshooting

Key Reaction Parameters

The following table summarizes a typical set of conditions for this transformation. Optimization may be required depending on the specific amine coupling partner.

ParameterRecommended Value/ConditionRationale
Aryl Halide This compoundSubstrate
Amine 1.1 - 1.5 equivalentsEnsures complete consumption of the limiting aryl iodide.
Pd Precursor Pd(OAc)₂ (1-5 mol%)Common, effective, and relatively air-stable precatalyst.
Ligand Xantphos (2-10 mol%)Bulky, electron-rich ligand suitable for heteroaryl substrates.
Base NaOtBu (1.4 - 2.0 eq.)Strong, non-nucleophilic base promoting amine deprotonation.
Solvent Anhydrous Toluene (0.1 M)High boiling point, aprotic, good solubility for reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Atmosphere Inert (Argon or Nitrogen)Protects air-sensitive catalyst and base from degradation.
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient heat.

    • Solution: Ensure a truly inert atmosphere was maintained. Check the quality of the palladium precursor, ligand, and base. Consider screening other bulky phosphine ligands (e.g., XPhos, RuPhos) or increasing the reaction temperature.[10][11]

  • Formation of Side Products (e.g., Hydrodehalogenation):

    • Cause: A side reaction where the aryl halide is reduced. Can be promoted by moisture or competitive β-hydride elimination.[1]

    • Solution: Ensure anhydrous conditions. A different ligand/base combination might disfavor this pathway.

  • Difficulty in Purification:

    • Cause: Residual palladium or ligand oxides.[18]

    • Solution: Thorough filtration through Celite is crucial. An aqueous wash with a mild chelating agent (e.g., dilute ammonium hydroxide) during workup can sometimes help remove residual metals.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and reliable method for synthesizing valuable N-arylated pyridine building blocks. Success hinges on a sound understanding of the reaction mechanism and meticulous attention to experimental detail, particularly in the selection of an appropriate ligand and the maintenance of an inert atmosphere. The protocol detailed herein provides a robust starting point that can be adapted and optimized for a wide range of amine coupling partners, empowering researchers to access complex molecular architectures for drug discovery and development.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Iodo-pyridin-3-ylamine in Alkyne Introduction

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Sonogashira Coupling in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] Its utility lies in the mild reaction conditions and broad functional group tolerance, allowing for the late-stage introduction of alkyne moieties into complex molecules.[1] The resulting arylalkynes are not only prevalent in numerous bioactive compounds but also serve as versatile intermediates for further chemical elaboration.

This guide provides an in-depth technical overview and detailed protocols for the Sonogashira coupling of 5-Iodo-pyridin-3-ylamine, a key building block in medicinal chemistry. The presence of the amino group and the nitrogen within the pyridine ring introduces specific electronic and coordination properties that must be carefully considered for successful and high-yielding coupling.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The process begins with the oxidative addition of the aryl iodide to the active Pd(0) species, forming a Pd(II) complex. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[3] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the palladium complex, which yields the desired arylalkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation transmetalation->pd0 product Ar-C≡C-R reductive_elimination->product alkyne H-C≡C-R cu_catalyst Cu(I) cu_acetylide Cu-C≡C-R cu_catalyst->cu_acetylide alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetalation Transmetalation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Key Considerations for Coupling with this compound

The substrate, this compound, presents a unique set of challenges and considerations due to its electronic properties. The pyridine ring is electron-deficient, which can influence the rate of oxidative addition. Furthermore, the amino group can potentially coordinate to the metal catalysts, affecting their activity.

  • The Aryl Halide: The reactivity order for the aryl halide in Sonogashira coupling is I > Br > Cl.[4] The use of this compound is advantageous as the carbon-iodine bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions.

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is standard.[5]

    • Palladium Catalyst: Both Pd(0) and Pd(II) pre-catalysts can be used. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The latter is often more stable and convenient to handle.[6]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne and form the copper acetylide, which then participates in the transmetalation step.[3] While effective, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] In such cases, a copper-free protocol may be necessary.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard and effective ligand for many applications. For more challenging substrates, bulkier and more electron-rich ligands can enhance the rate of oxidative addition and reductive elimination.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves two primary purposes: it neutralizes the hydrogen iodide generated during the reaction and facilitates the deprotonation of the terminal alkyne.[1]

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile. Often, the amine base itself can be used as the solvent.[4]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with a generic terminal alkyne. Optimization may be required for specific alkynes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Various
Terminal Alkyne≥97%Various
PdCl₂(PPh₃)₂Catalyst gradeVariousBis(triphenylphosphine)palladium(II) dichloride
Copper(I) Iodide (CuI)≥98%Various
Triethylamine (Et₃N)Anhydrous, ≥99.5%VariousCan also serve as the solvent.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousInhibitor-free.
Saturated aq. NH₄ClReagent gradeIn-house prep.For workup.
BrineReagent gradeIn-house prep.For workup.
Anhydrous Na₂SO₄ or MgSO₄Reagent gradeVariousFor drying the organic phase.
Silica GelFlash chromatographyVariousFor purification.

Reaction Setup and Procedure

Experimental_Workflow start_end start_end process_step process_step analysis_step analysis_step purification_step purification_step start Start setup Assemble oven-dried glassware under an inert atmosphere (N₂ or Ar). start->setup reagents Add this compound, PdCl₂(PPh₃)₂, and CuI to the flask. setup->reagents solvent_base Add anhydrous THF and Et₃N. reagents->solvent_base degas Degas the mixture (e.g., three vacuum/inert gas cycles). solvent_base->degas alkyne_add Add the terminal alkyne via syringe. degas->alkyne_add reaction Stir at room temperature or with gentle heating (e.g., 40-60 °C). alkyne_add->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Perform aqueous workup. monitor->workup Upon completion purify Purify the crude product by flash column chromatography. workup->purify characterize Characterize the purified product (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: General experimental workflow for the Sonogashira coupling.
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Atmosphere: Seal the flask with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Base Addition: Add anhydrous THF (to achieve a concentration of ~0.1-0.2 M of the limiting reagent) and anhydrous Et₃N (2.0-3.0 eq) via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to three cycles of vacuum followed by backfilling with the inert gas. This is critical to remove oxygen, which can deactivate the catalyst.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[4]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts), water, and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[9]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No Reaction or Low Conversion Inactive catalyst (oxygen exposure)Ensure proper degassing of the reaction mixture and use of anhydrous solvents.
Low reactivity of the alkyneIncrease the reaction temperature (e.g., to 60-80 °C). Consider using a more robust ligand system if necessary.[7]
Alkyne Homocoupling (Glaser Product) Presence of oxygen, high copper concentrationRigorously exclude oxygen. Reduce the amount of CuI or consider a copper-free protocol. Copper-free Sonogashira reactions often require a different base (e.g., piperidine) and may need higher temperatures.[10]
Decomposition of Starting Material Reaction temperature is too highRun the reaction at a lower temperature for a longer period.
Difficult Purification Formation of byproducts, catalyst residuesEnsure the workup procedure effectively removes catalyst residues. A thorough filtration through Celite® is important. Optimize chromatography conditions.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the introduction of alkyne functionalities, creating valuable intermediates for drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction components—catalyst, ligand, base, and solvent—researchers can achieve high yields and purity. The protocol provided herein serves as a robust starting point, and with careful execution and optimization, it can be adapted to a wide range of terminal alkynes, accelerating the synthesis of novel molecular entities.

References

Application Notes & Protocols: Strategic Derivatization of 5-Iodo-pyridin-3-ylamine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Iodo-pyridin-3-ylamine Scaffold

In the landscape of medicinal chemistry, pyridine-based ring systems are recognized as "privileged scaffolds" due to their prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3][4][5][6] Their ability to engage in various non-covalent interactions, combined with their favorable physicochemical properties, makes them a cornerstone of drug design.

Within this class, This compound (CAS: 25391-66-6) emerges as a particularly versatile and powerful building block for the construction of compound libraries aimed at structure-activity relationship (SAR) exploration.[7][8] Its utility is rooted in the orthogonal reactivity of its two key functional groups:

  • The 3-amino group: A potent nucleophile, ideal for modification through acylation, sulfonylation, and alkylation, allowing for the systematic probing of hydrogen bond donor/acceptor interactions and steric effects.

  • The 5-iodo group: An excellent leaving group for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents to explore hydrophobic pockets and extend the molecule's vector space. The carbon-iodine bond is significantly weaker and thus more reactive in oxidative addition steps compared to corresponding C-Br or C-Cl bonds, facilitating selective coupling under milder conditions.[9]

This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this compound. The methodologies described are designed to be robust and adaptable, empowering researchers to efficiently generate diverse libraries for comprehensive SAR studies and accelerate the hit-to-lead optimization process.

Core Reactivity and Strategic Considerations

The derivatization strategy for this compound is dictated by the distinct chemical nature of its two functional handles. Understanding this dichotomy is critical for planning a synthetic campaign.

SAR_Workflow Core Core Scaffold: This compound Deriv_C5 C5-Position Derivatization (Suzuki, Buchwald-Hartwig, etc.) Core->Deriv_C5 Deriv_N3 N3-Position Derivatization (Acylation, Alkylation, etc.) Core->Deriv_N3 Library Generation of Diverse Chemical Library Deriv_C5->Library Deriv_N3->Library Screening Biological Screening (e.g., IC₅₀, EC₅₀ Determination) Library->Screening SAR_Analysis Data Analysis & Structure-Activity Relationship (SAR) Determination Screening->SAR_Analysis Design Design of Next-Generation Analogs Based on SAR SAR_Analysis->Design Design->Core Iterative Optimization

References

Application Notes and Protocols: The Strategic Use of 5-Iodo-pyridin-3-ylamine in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Pyridine Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of small-molecule therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry. Among the vast array of functionalized pyridines, 5-Iodo-pyridin-3-ylamine stands out as a particularly versatile and strategic building block for the synthesis of potent and selective anti-inflammatory agents.

The strategic placement of the iodo and amino groups on the pyridine ring offers medicinal chemists a powerful handle for molecular elaboration through a variety of modern cross-coupling reactions. The iodine atom, being an excellent leaving group, readily participates in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The amino group, in turn, can be acylated, alkylated, or used as a key recognition element for target binding. This multi-faceted reactivity profile enables the rapid generation of compound libraries with diverse chemical functionalities, accelerating the identification of lead compounds with desirable pharmacological properties.

This guide provides an in-depth exploration of the application of this compound in the synthesis of anti-inflammatory agents, with a focus on the development of kinase inhibitors. We will delve into the rationale behind its use, provide detailed experimental protocols for key synthetic transformations, and present data on the biological activity of the resulting compounds.

The Role of Kinase Inhibition in Anti-Inflammatory Drug Discovery

Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Many of the signaling pathways that drive inflammation are regulated by a class of enzymes known as kinases. Kinases play a pivotal role in cellular communication by catalyzing the phosphorylation of specific protein substrates, thereby activating or deactivating signaling cascades. Dysregulation of kinase activity is a common feature of inflammatory disorders, making them attractive targets for therapeutic intervention.

Key kinase targets in inflammation include:

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling, which is implicated in the pathogenesis of autoimmune diseases.

  • Janus Kinases (JAKs): A family of tyrosine kinases that mediate signaling by a wide range of cytokines involved in inflammation and immunity.

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical component of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.

The development of small-molecule inhibitors that selectively target these kinases has emerged as a promising strategy for the treatment of inflammatory diseases. The unique structural features of this compound make it an ideal starting point for the design and synthesis of such inhibitors.

Synthetic Strategies and Experimental Protocols

The reactivity of this compound lends itself to a variety of synthetic transformations. Below, we outline a representative synthetic workflow for the preparation of a substituted pyridinyl-pyrimidine scaffold, a common core in many kinase inhibitors. This protocol is based on established methodologies for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Diagram of the Synthetic Workflow

G A This compound B Step 1: Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) A->B Reaction C 5-Aryl-pyridin-3-ylamine Intermediate B->C Product D Step 2: Buchwald-Hartwig Amination (Aryl halide, Pd catalyst, Base) C->D Reaction E Final Product: Di-aryl-substituted Pyridine D->E Product

Caption: A general two-step synthetic workflow for the elaboration of this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to introduce a key structural motif.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. The use of an iodo-substituted pyridine enhances the rate of oxidative addition to the palladium(0) catalyst compared to its bromo- or chloro-analogs, often leading to higher yields and milder reaction conditions. The choice of catalyst, ligand, and base is crucial for achieving optimal results and can be tailored to the specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (3.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq.) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-pyridin-3-ylamine.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated Pyrimidine with the 5-Aryl-pyridin-3-ylamine Intermediate

This protocol details the subsequent palladium-catalyzed amination to construct the final kinase inhibitor scaffold.

Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[1] This reaction allows for the coupling of the newly synthesized 5-aryl-pyridin-3-ylamine with a halogenated pyrimidine, a common core structure in many kinase inhibitors. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and preventing side reactions.

Materials:

  • 5-Aryl-pyridin-3-ylamine (from Protocol 1)

  • Halogenated pyrimidine (e.g., 2-chloro-4-aminopyrimidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 5-aryl-pyridin-3-ylamine (1.0 eq.), the halogenated pyrimidine (1.1 eq.), and cesium carbonate (2.0 eq.).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk tube, followed by additional anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final di-aryl-substituted pyridine product.

Biological Evaluation and Data Presentation

The synthesized compounds are typically evaluated for their ability to inhibit the activity of the target kinase in biochemical assays. Further characterization often involves assessing their potency in cell-based assays that measure downstream signaling events or cellular proliferation.

Diagram of a Representative Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Upstream Kinase Receptor->Kinase_A Signal Kinase_B Target Kinase (e.g., BTK, JAK) Kinase_A->Kinase_B Activates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Inhibitor Synthesized Inhibitor Inhibitor->Kinase_B Inhibits Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression Promotes

Caption: A simplified kinase signaling pathway targeted by anti-inflammatory agents.

Table of Biological Activity

The following table presents hypothetical data for a series of compounds synthesized using the protocols described above, illustrating the structure-activity relationship (SAR) that can be explored.

Compound IDR¹ (Aryl Group)R² (Pyrimidine Substituent)Target Kinase IC₅₀ (nM)
1a 4-Methoxyphenyl4-Aminopyrimidin-2-yl50
1b 3-Fluorophenyl4-Aminopyrimidin-2-yl25
1c 4-Hydroxyphenyl4-Aminopyrimidin-2-yl75
2a 4-Methoxyphenyl4-Morpholinopyrimidin-2-yl15
2b 3-Fluorophenyl4-Morpholinopyrimidin-2-yl8

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity in a biochemical assay.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of novel anti-inflammatory agents. Its favorable reactivity in modern cross-coupling reactions allows for the efficient construction of complex molecular architectures, particularly those targeting kinases involved in inflammatory signaling pathways. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this important synthetic intermediate. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems for the functionalization of this compound, as well as its application in the synthesis of inhibitors for other emerging inflammatory targets.

References

Application Notes & Protocols: 5-Iodo-pyridin-3-ylamine as a Versatile Intermediate for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Iodo-pyridin-3-ylamine

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold is a cornerstone, prized for its presence in numerous natural products and pharmaceuticals.[1] this compound (also known as 3-Amino-5-iodopyridine) emerges as a particularly powerful building block due to its trifunctional nature.[2][3] The molecule strategically positions:

  • A Pyridine Ring : A six-membered heteroaromatic system that imparts specific electronic properties and serves as a key pharmacophore.[1]

  • An Amino Group (-NH₂) at the 3-position: This group acts as a potent nucleophile, a directing group for further functionalization, and a handle for forming amides, sulfonamides, or participating in cyclization reactions.

  • An Iodo Group (-I) at the 5-position: Iodine is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, offering a reliable and reactive site for carbon-carbon and carbon-nitrogen bond formation.[4][5]

This unique arrangement allows for sequential and regioselective modifications, making it an ideal starting point for constructing complex, polycyclic, and highly decorated heterocyclic systems. This guide provides an in-depth exploration of its reactivity, supported by detailed protocols for key transformations.

Physicochemical Properties and Safe Handling

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Key Properties
PropertyValueReference
IUPAC Name 5-iodopyridin-3-amine[6]
CAS Number 25391-66-6[7][8]
Molecular Formula C₅H₅IN₂[6][7][8]
Molecular Weight 220.01 g/mol [6][7][8]
Appearance Solid[7]
SMILES C1=C(C=NC=C1I)N[6][9]
Safety and Handling Directive

This compound is classified as harmful if swallowed and causes serious eye damage.[6][7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or fumes.[12]

  • Handling : Avoid contact with skin and eyes.[10] After handling, wash hands and any exposed skin thoroughly.[11][13] Do not eat, drink, or smoke in the laboratory.[10][12]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][12][14] Keep away from strong oxidizing agents, acids, and sources of ignition.[13]

  • First Aid : In case of eye contact, immediately rinse with water for at least 15 minutes and seek urgent medical attention.[10] If swallowed, rinse mouth and call a poison center or physician immediately.[12][13] If inhaled, move the person to fresh air.[10]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom on the pyridine ring is the primary site for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for its efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for synthesizing biaryl compounds by coupling the aryl iodide with an arylboronic acid or ester.[15][16] This reaction is fundamental for creating molecules with extended π-systems or for linking different aromatic moieties.

Causality Behind the Method: The reaction's success hinges on a synergistic catalytic cycle. A palladium(0) catalyst initiates the cycle by undergoing oxidative addition into the C-I bond. The crucial transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by a base (e.g., K₃PO₄, K₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[16] The final reductive elimination step releases the biaryl product and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(I) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Diaryl_PdII Ar-Pd(II)L₂(Ar') Transmetal->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product ArI This compound ArI->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

Protocol: Synthesis of 5-(Aryl)-pyridin-3-ylamine

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[15] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction : Heat the mixture with vigorous stirring to 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-pyridin-3-ylamine.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful and direct route to form a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[4][17][18] This reaction is invaluable for synthesizing precursors to rigid-rod polymers, molecular wires, and complex pharmaceutical agents.

Causality Behind the Method: This reaction uniquely employs a dual catalytic system.[4] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-I complex, which is the rate-determining step, before reductive elimination furnishes the product.[18]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂(I) Pd0->PdII_Complex Oxidative Addition (Ar-I) Alkynyl_PdII Ar-Pd(II)L₂(C≡CR) PdII_Complex->Alkynyl_PdII Transmetalation Alkynyl_PdII->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Acetylide Formation Alkyne H-C≡CR + Base Cu_Acetylide->PdII_Complex To Pd Cycle

Diagram 2: The Sonogashira Dual Catalytic Cycle.

Protocol: Synthesis of 5-(Alkynyl)-pyridin-3-ylamine

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[19]

  • Solvent and Base : Add a suitable solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). The base is crucial for scavenging the HI produced and for forming the copper acetylide.

  • Alkyne Addition : Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC.

  • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the pure alkynyl-pyridine product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds, a process that is otherwise challenging via classical methods like SₙAr.[20][21] It allows for the coupling of this compound with a vast array of primary and secondary amines.

Causality Behind the Method: This reaction requires a carefully selected catalyst system. The key to its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[22] After the initial oxidative addition of the aryl iodide to Pd(0), the amine displaces the iodide ligand with the help of a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) to form a palladium-amido complex. The bulky ligand's role is critical: it promotes the final, often rate-limiting, reductive elimination step to release the arylamine product and regenerate the Pd(0) catalyst.[22][23]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L(I) OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord Amido_Complex Ar-Pd(II)L(NR'R'') Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NR'R'') RedElim->Product ArI This compound ArI->OxAdd Amine HNR'R'' + Base Amine->Amine_Coord

Diagram 3: The Buchwald-Hartwig Amination Catalytic Cycle.

Protocol: Synthesis of N-Substituted-5-amino-pyridin-3-ylamine

  • Reaction Setup : In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.

  • Reagent Addition : Add this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv.).

  • Solvent : Add a dry, degassed aprotic solvent like toluene or 1,4-dioxane.

  • Reaction : Seal the tube and heat to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up : After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification : Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the product via column chromatography.

Advanced Application: Sequential Coupling and Cyclization

The true synthetic power of this compound is realized in multi-step sequences where the initial cross-coupling product undergoes a subsequent cyclization reaction. This strategy provides rapid access to fused heterocyclic systems, which are of high interest in drug discovery.

Workflow Example: Synthesis of a Pyrrolo[3,2-c]pyridine Derivative

This workflow illustrates how a Sonogashira coupling followed by an intramolecular cyclization can build a new five-membered ring fused to the original pyridine core.

Synthetic_Workflow Start This compound Step1 Sonogashira Coupling (+ Terminal Alkyne with -OH group) Start->Step1 Intermediate Alkynyl Pyridine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Base-mediated) Intermediate->Step2 Product Fused Heterocycle (e.g., Pyrrolo[3,2-c]pyridine) Step2->Product

Diagram 4: General workflow for synthesis of fused heterocycles.

Protocol Concept:

  • Sonogashira Coupling : React this compound with a propargyl alcohol derivative using the Sonogashira protocol described in Section 3.2. This installs an alkyne adjacent to the amino group, with a hydroxyl group at the other end of the new side chain.

  • Intramolecular Cyclization : Treat the resulting alkynyl pyridine intermediate with a base (e.g., potassium tert-butoxide) or a transition metal catalyst (e.g., gold or copper salts). The amino group attacks the alkyne in a 5-endo-dig or 5-exo-dig manner (depending on the specific substrate and conditions), leading to the formation of the new pyrrole ring.[24]

  • Isolation : Following work-up and purification, the desired fused bicyclic heterocycle is obtained. This strategy can be adapted using different coupling partners and cyclization triggers to access a wide library of novel compounds.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its well-defined reactive sites—the amino group and the iodo group—allow for predictable and high-yielding transformations via robust palladium-catalyzed cross-coupling reactions. By mastering the protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently introduce aryl, alkynyl, and amino functionalities. Furthermore, by designing multi-step sequences involving subsequent cyclizations, this intermediate provides a rapid and modular entry into complex heterocyclic scaffolds of significant interest to the pharmaceutical and materials science communities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Iodo-pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of the Suzuki-Miyaura coupling with 5-iodo-pyridin-3-ylamine, tailored for synthetic chemists in research and development. This guide provides detailed troubleshooting, optimized protocols, and the rationale behind key experimental choices.

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, yet substrates like this compound present unique and often frustrating challenges. The presence of two Lewis basic sites—the pyridine ring nitrogen and the exocyclic amino group—can lead to catalyst inhibition and low yields. This guide offers a systematic approach to troubleshooting and optimizing this specific transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki reaction with this compound is failing or giving very low yields. What are the most likely causes?

Low yields or complete reaction failure are common and typically stem from the inherent properties of the aminopyridine substrate. The primary challenge is catalyst inhibition .[1] The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate strongly to the palladium catalyst. This coordination can sequester the active catalytic species, effectively halting the catalytic cycle.[2][3]

Key areas to investigate are:

  • Catalyst System: The choice of palladium precursor and, most critically, the ligand is paramount for success with challenging substrates.[1]

  • Reaction Conditions: Inadequate degassing, inappropriate base or solvent selection, or sub-optimal temperatures can lead to catalyst decomposition and competing side reactions.[1]

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling can consume starting materials, reducing the yield of the desired product.[2]

dot graph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Reaction Failure / Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inert [label="Verify Inert Atmosphere\n(Degassing Technique)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Evaluate Catalyst System\n(Pd Source + Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Assess Base & Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Reactions [label="Analyze for Side Products\n(TLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"];

Optimize_Ligand [label="Switch to Bulky, Electron-Rich Ligand\n(e.g., XPhos, SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Precatalyst [label="Use Modern Pre-catalyst\n(e.g., G3/G4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Bases [label="Screen Weaker Bases\n(K₂CO₃, Cs₂CO₃, K₃PO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Solvents [label="Test Aprotic Solvents\n(Dioxane, Toluene, THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Address_Protodeboronation [label="Use Boronic Ester (Pinacol)\n& Anhydrous Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Address_Homocoupling [label="Ensure O₂-free\nOptimize Stoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> {Check_Inert, Check_Catalyst, Check_Conditions, Side_Reactions} [color="#5F6368"]; Check_Catalyst -> Optimize_Ligand [label="Inhibition suspected", color="#5F6368"]; Optimize_Ligand -> Use_Precatalyst [label="Still low activity", color="#5F6368"]; Check_Conditions -> Screen_Bases [label="Decomposition or no reaction", color="#5F6368"]; Screen_Bases -> Screen_Solvents [color="#5F6368"]; Side_Reactions -> Address_Protodeboronation [label="Boronic acid consumed", color="#5F6368"]; Side_Reactions -> Address_Homocoupling [label="Biaryl byproduct observed", color="#5F6368"];

{Use_Precatalyst, Screen_Solvents, Address_Protodeboronation, Address_Homocoupling, Check_Inert} -> Success [color="#34A853"]; } end

Figure 1. A logical workflow to diagnose and resolve failed Suzuki reactions.

Q2: How do I choose the right catalyst and ligand to prevent inhibition?

Standard catalysts like Pd(PPh₃)₄ often fail with aminopyridines because the triphenylphosphine ligand is not sufficient to prevent coordination of the substrate to the palladium center.[2] The solution is to use more specialized ligands.

Expertise & Experience: The key is to use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands have two primary functions:

  • Steric Bulk: Their large size creates a "cone" around the palladium atom, physically hindering the pyridine and amino groups from coordinating and deactivating the catalyst.

  • Electron-Donating Properties: They increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step of the aryl iodide.[4]

LigandPalladium SourceCharacteristics & Use Case
XPhos Pd₂(dba)₃ or XPhos Pd G3/G4Excellent for electron-rich heteroaryl halides. Often a top choice for challenging couplings.[1]
SPhos Pd₂(dba)₃ or SPhos Pd G2/G3Similar to XPhos, very effective for heteroaromatic substrates. Good first choice for screening.[2]
RuPhos Pd₂(dba)₃ or RuPhos Pd G3Another highly effective Buchwald ligand, particularly useful in a broad range of applications.[1]
PPh₃ Pd(PPh₃)₄"Classical" ligand. Prone to failure with this substrate due to insufficient bulk.[5]

Recommendation: Start with a modern palladium pre-catalyst like XPhos Pd G3 or SPhos Pd G3 . These pre-catalysts are air-stable and provide a more active and stable catalytic species in solution, often leading to more reproducible results.[1]

Q3: What are the most common side reactions and how can they be minimized?

Even with an optimized catalyst system, side reactions can significantly lower your yield.

  • Protodeboronation: This is the hydrolysis of the boronic acid/ester back to the corresponding arene, consuming your coupling partner. It is often promoted by excessive water or a base that is too strong.[1]

    • Solution: Use boronic esters (e.g., pinacol esters) instead of boronic acids, as they are more stable towards hydrolysis.[1] Conduct the reaction under strictly anhydrous and degassed conditions.

  • Dehalogenation: The starting this compound is reduced to 3-aminopyridine. This can occur if there are hydride sources in the reaction mixture.

    • Solution: Ensure solvents are anhydrous and not a source of hydrides. Optimize the reaction time; prolonged heating can sometimes promote this pathway.[2]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen, which can interfere with the palladium(0) state.[2]

    • Solution: Meticulous degassing of the reaction mixture is critical. Ensure a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the experiment.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting. The Suzuki coupling proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Catalyst inhibition by the aminopyridine can interfere at any stage by preventing the necessary coordination of reactants.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdL2X [label="Ar-Pd(II)L₂-X\n(Oxidative Adduct)", fillcolor="#FBBC05", fontcolor="#202124"]; ArPdL2R [label="Ar-Pd(II)L₂-R'\n(Transmetalation Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-R'\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];

// Invisible nodes for reagent labels ArylHalide [label="Ar-X\n(this compound)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="R'-B(OR)₂ + Base", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> ArPdL2X [label=" Oxidative\n Addition "]; ArPdL2X -> ArPdL2R [label=" Transmetalation "]; ArPdL2R -> Pd0 [label=" Reductive\n Elimination "];

// Connect reagents to the cycle ArylHalide -> Pd0 [style=invis]; edge [style=dashed, arrowhead=none]; ArylHalide -> ArPdL2X; BoronicAcid -> ArPdL2X; edge [style=dashed, arrowhead=none]; BoronicAcid -> ArPdL2R;

ArPdL2R -> Product [style=solid, arrowhead=normal, constraint=false]; } end

Figure 2. The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]

Optimized Protocol: A Validated Starting Point

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial with a stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a positive flow of inert gas, add this compound, the arylboronic acid/ester, the finely ground base, and the palladium pre-catalyst.[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water component should also be thoroughly degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the appearance of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

"5-Iodo-pyridin-3-ylamine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Degradation, and Experimental Troubleshooting

Welcome to the technical support guide for 5-Iodo-pyridin-3-ylamine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and handling of this compound. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical troubleshooting strategies necessary for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound. Based on its chemical structure, which combines an aminopyridine ring with a susceptible iodo-substituent, the following conditions are recommended:

Condition Recommendation Rationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential thermal degradation and deiodination reactions.[1]
Atmosphere Inert gas (Argon or Nitrogen)The aminopyridine moiety is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation.[2][3]
Light Amber vial / Protect from lightThe Carbon-Iodine bond is the weakest among carbon-halogen bonds and is particularly susceptible to photolytic cleavage upon exposure to UV or visible light, which can initiate radical deiodination.[3][4]
Container Tightly sealed containerPrevents exposure to atmospheric moisture and oxygen. Pyridine and its derivatives can be hygroscopic.[5][6]
Q2: My solid this compound has developed a brownish or purplish tint. Is it still usable?

A2: A color change from its typical off-white or light-yellow appearance to a darker shade (brown, purple, or black) is a strong indicator of degradation. This is often due to the liberation of elemental iodine (I₂) resulting from deiodination, a common degradation pathway for aryl iodides.[4] While the compound may not be completely degraded, its purity is compromised. For quantitative or sensitive applications, it is highly recommended to use a fresh, pure sample. For less sensitive screening, its use may be acceptable, but the results should be interpreted with caution, and the presence of impurities should be assumed.

Q3: I am dissolving this compound for an experiment. Are there any solvents I should avoid?

A3: While soluble in many common organic solvents, care should be taken with certain types.

  • Protic Solvents (e.g., Methanol, Ethanol): Use with caution. While often necessary, prolonged storage in these solvents, especially if not deoxygenated, can facilitate degradation.

  • Strongly Acidic or Basic Solutions: Avoid these unless required by the reaction protocol. The amino group can be protonated, and the pyridine ring's stability can be compromised under harsh pH conditions.[7]

  • Peroxide-Forming Solvents (e.g., older THF, Dioxane): Do not use. Peroxides are strong oxidizing agents that can aggressively degrade the aminopyridine ring.

Always use fresh, high-purity, and, if possible, deoxygenated solvents for preparing stock solutions. It is best practice to prepare solutions fresh for each experiment.

Troubleshooting Experimental Issues

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

You are running a quality control check on your sample of this compound and observe significant peaks that are not the parent compound.

Logical Troubleshooting Workflow

This workflow helps diagnose the source of the unexpected peaks by systematically evaluating potential causes.

G start Unexpected Peaks in HPLC check_storage 1. Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_handling 2. Review Solution Prep (Solvent Purity, Age of Solution) check_storage->check_handling Storage OK? forced_degradation 3. Perform Forced Degradation Study (Spike with Acid, Base, Oxidizer, Light, Heat) check_handling->forced_degradation Handling OK? characterize 4. Characterize Impurities (LC-MS, NMR) forced_degradation->characterize Match Degradant Peaks? conclusion Identify Degradation Pathway & Purity of Starting Material characterize->conclusion

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Possible Causes & Solutions
  • Deiodination Product: A common impurity will be the deiodinated parent, 3-aminopyridine . Check your chromatogram for a peak corresponding to this compound (MW: 94.11 g/mol ).[8] This suggests degradation has occurred due to light, heat, or reductive contaminants.

    • Solution: Source fresh material and strictly adhere to recommended storage and handling conditions.

  • Oxidation Products: The aminopyridine ring is susceptible to oxidation.[3] You might be observing N-oxides or hydroxylated species. These would appear as peaks with a mass increase of +16 Da or more in LC-MS. A study on the similar compound 3,4-diaminopyridine identified N-oxides and nitropyridines as oxidative degradation products.[2][9]

    • Solution: Ensure solvents are deoxygenated and handle the compound under an inert atmosphere where possible. Avoid exposure to oxidizing agents.

  • Solvent Adducts or Impurities: Impurities within your solvent or reaction components could be the source of the peaks.

    • Solution: Run a solvent blank on your HPLC. Use only high-purity, fresh solvents.

Scientific Deep Dive: Degradation Pathways

Understanding the chemical liabilities of this compound is key to preventing its degradation. The structure possesses two primary points of instability: the Carbon-Iodine bond and the electron-rich aminopyridine ring.

G cluster_dehalogenation Deiodination Pathway cluster_oxidation Oxidative Pathway parent This compound deiodinated 3-Aminopyridine parent->deiodinated Heat / Light (hv) Reductive Stress n_oxide This compound-N-oxide parent->n_oxide Oxidizing Agents (e.g., H₂O₂) Atmospheric O₂ nitro 5-Iodo-3-nitropyridin-amine or related species parent->nitro Stronger Oxidation iodine Elemental Iodine (I₂) (Causes discoloration)

Caption: Primary degradation pathways for this compound.

  • Deiodination (Dehalogenation): The C-I bond dissociation energy is significantly lower than that of C-Br or C-Cl, making it the most likely point of cleavage.[10]

    • Mechanism: This process can occur via homolytic cleavage initiated by light (photodegradation) or heat (thermal degradation), forming an aryl radical that is subsequently quenched.[4] Reductive environments can also promote dehalogenation.[11] The liberation of iodine radicals, which can form I₂, is responsible for the characteristic brown/purple discoloration.[4]

    • Primary Degradant: 3-Aminopyridine.

  • Oxidation: The pyridine nitrogen has a lone pair of electrons, and the amino group is an electron-donating group, both of which make the molecule susceptible to oxidation.

    • Mechanism: Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of an N-oxide at the pyridine nitrogen. Under more forceful oxidative stress, nitration of the ring is also possible, as seen with similar aminopyridine structures.[9]

    • Potential Degradants: this compound-N-oxide, Nitro-substituted derivatives.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and assess the stability of the molecule. This is a critical step in developing a stability-indicating analytical method.

Objective: To identify the primary degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A glassware

  • HPLC system with UV/PDA and MS detectors

  • Photostability chamber (ICH Q1B compliant)[12]

  • Calibrated oven

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Set Up Stress Conditions (in clear HPLC vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 60°C.

    • Photolytic Degradation: Place an uncapped vial of the stock solution in a photostability chamber. Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it in the same chamber.[12]

    • Control: Keep 1 mL of the stock solution at 2-8°C, protected from light.

  • Incubation: Store the vials under their respective conditions. Initially, check for degradation at time points such as 2, 8, 24, and 48 hours. The goal is to achieve 5-20% degradation, not complete loss of the parent compound.

  • Analysis:

    • At each time point, withdraw an aliquot. If necessary, neutralize the acid and base samples before injection.

    • Analyze all samples by a suitable HPLC-UV/MS method.

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify new peaks that appear in the stressed samples. Use the MS data to determine their mass and propose structures (e.g., mass -127 for deiodination, mass +16 for oxidation).

References

Technical Support Center: Catalyst Selection for Efficient 5-Iodo-pyridin-3-ylamine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 5-Iodo-pyridin-3-ylamine. This substrate, while a valuable building block in medicinal chemistry and drug discovery, presents a unique set of challenges due to its electronic properties and potential for catalyst inhibition.[1] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting workflows, and robust protocols to ensure successful and efficient coupling outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered when working with this compound.

Q1: Why is my Suzuki reaction with this compound failing or giving very low yields?

A1: Low yields or complete reaction failure are common issues when working with unprotected aminopyridines. The primary reasons stem from the substrate's inherent chemical nature.[1]

  • Catalyst Inhibition: The most significant factor is the presence of two Lewis basic nitrogen atoms: one in the pyridine ring and one in the amino group. The lone pair of electrons on these nitrogens can coordinate strongly to the palladium catalyst center. This coordination can lead to the formation of stable, off-cycle complexes, effectively inhibiting or deactivating the catalyst and halting the reaction.[2][3]

  • Substrate Reactivity: The electron-donating nature of the amino group increases the electron density of the pyridine ring, which can decrease the reactivity of the Carbon-Iodine bond towards the crucial initial step of oxidative addition in the catalytic cycle.[2]

  • Inappropriate Catalyst System: Standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be active enough to overcome these challenges. More sophisticated catalyst systems, particularly those with bulky, electron-rich phosphine ligands, are typically required.[3]

Q2: Is it necessary to protect the amino group on this compound before performing the Suzuki coupling?

A2: While protecting the amino group (e.g., as an acetamide) is a valid strategy to prevent catalyst coordination, it is often not necessary with modern catalyst systems.[4] Many contemporary protocols utilizing advanced phosphine ligands are highly effective for coupling unprotected aminopyridines.[5] Avoiding a protection-deprotection sequence saves synthetic steps, reduces waste, and improves overall efficiency. However, if catalyst inhibition remains a persistent issue after optimizing other parameters, protection may be considered as a final resort.[4]

Q3: What are the most common and problematic side reactions, and how can they be minimized?

A3: Several side reactions can compete with your desired cross-coupling, complicating purification and reducing yield. The most prevalent are:

  • Protodeiodination (Dehalogenation): This is the replacement of the iodine atom with a hydrogen atom from a proton source in the reaction mixture. It can be minimized by using thoroughly dried, anhydrous solvents and reagents and ensuring the reaction is performed under a strict inert atmosphere.[3][5]

  • Protodeboronation: This involves the hydrolysis of the boronic acid coupling partner back to its corresponding arene. It is particularly problematic in aqueous conditions. To mitigate this, consider using more stable boronic esters (e.g., pinacol or MIDA esters) or minimizing the water content in the reaction.[2]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[3][5] Thoroughly degassing all solvents and maintaining a robust inert atmosphere is the most effective preventative measure.

Troubleshooting Guide: A Problem-Solving Workflow

When a reaction fails, a systematic approach is crucial for identifying and resolving the issue. This guide breaks down common problems into potential causes and actionable solutions.

G start Reaction Issue: Low or No Yield symptom1 High % of Unreacted This compound start->symptom1 symptom2 Major Side Products Observed (e.g., Homocoupling, Dehalogenation) start->symptom2 symptom3 Complex Mixture/ Baseline Material on TLC/LCMS start->symptom3 cause1a Catalyst Inhibition/ Deactivation symptom1->cause1a Cause cause1b Inactive Catalyst System symptom1->cause1b Cause cause1c Suboptimal Base/ Solvent Choice symptom1->cause1c Cause cause2a Oxygen Contamination symptom2->cause2a Cause cause2b Presence of Water/ Proton Source symptom2->cause2b Cause cause2c Boronic Acid Instability symptom2->cause2c Cause cause3a Reaction Temperature Too High symptom3->cause3a Cause cause3b Incorrect Stoichiometry symptom3->cause3b Cause sol1a Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos). Use a G3/G4 Pre-catalyst. cause1a->sol1a Solution sol1b Use Fresh Palladium Source & Ligand. Ensure Proper Degassing Technique. cause1b->sol1b Solution sol1c Screen Bases (K3PO4, Cs2CO3). Ensure Base is Dry & Finely Powdered. Try Different Solvents (Dioxane, Toluene, 2-MeTHF). cause1c->sol1c Solution sol2a Thoroughly Degas Solvents (3x Freeze-Pump-Thaw or Sparge with Argon for 30 min). cause2a->sol2a Solution sol2b Use Anhydrous Solvents. Dry Reagents and Glassware. cause2b->sol2b Solution sol2c Use Boronic Ester (Pinacol, MIDA). Use 1.2-1.5 eq. of Boron Reagent. cause2c->sol2c Solution sol3a Screen Lower Temperatures (e.g., 80-100 °C). Monitor Reaction Over Time. cause3a->sol3a Solution sol3b Verify Purity and Mass of All Reagents. cause3b->sol3b Solution

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic View

Understanding the catalytic cycle is essential for effective troubleshooting. The coordination of the aminopyridine substrate can interfere at multiple points, primarily by sequestering the active Pd(0) species.

Suzuki_Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Inhibition Catalyst Inhibition Pd0->Inhibition Coordination by this compound Trans_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->Trans_Complex Transmetalation (Ar'-B(OR)₂ + Base) Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' Product Trans_Complex->Product

Caption: The Suzuki catalytic cycle and point of catalyst inhibition.

Recommended Catalyst Systems and Conditions

The choice of ligand is the most critical parameter for success. Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are designed to promote the crucial reductive elimination step and are sterically demanding enough to discourage the formation of inactive catalyst complexes.[6][7]

Palladium SourceLigandRecommended BaseSolvent SystemTemp (°C)Catalyst Loading (mol%)
Pd₂(dba)₃SPhos K₃PO₄1,4-Dioxane/H₂O80-1101-3
Pd(OAc)₂XPhos K₃PO₄ or K₂CO₃Toluene or 2-MeTHF80-1101-3
XPhos Pd G3(None required)Cs₂CO₃1,4-Dioxane80-1001-3
RuPhos Pd G3(None required)K₂CO₃t-AmylOH/H₂O80-1001-3
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O85-952-5

Note: While Pd(PPh₃)₄ is a classic catalyst, it often provides lower yields with this challenging substrate compared to systems with more advanced ligands.[4] The use of modern palladium pre-catalysts (e.g., XPhos Pd G3) is highly recommended as they are air-stable and provide a reliable source of the active Pd(0) species in solution.[2]

General Experimental Protocol (Starting Point for Optimization)

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. It should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0–3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware suitable for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium pre-catalyst to the flask.

  • Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via syringe. The final concentration should typically be around 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 4–24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Palladium Catalyst Removal from 5-Iodo-pyridin-3-ylamine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals facing the critical challenge of removing palladium catalyst residues from reaction products involving 5-Iodo-pyridin-3-ylamine. This guide is structured to provide in-depth, practical solutions in a readily accessible question-and-answer format, addressing common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my this compound reaction particularly challenging?

A1: The primary difficulty stems from the molecular structure of this compound itself. The presence of two nitrogen atoms—one in the pyridine ring and the other in the amine group—creates a bidentate chelation effect with palladium.[1][2] This strong binding interaction forms stable, soluble palladium complexes that are often difficult to remove using standard purification techniques like simple filtration or extraction.[1][2]

Q2: What are the most effective methods for palladium removal in this specific context?

A2: Several methods have proven effective, often used in combination for optimal results. The most common include:

  • Adsorption: Utilizing solid-supported scavengers with a high affinity for palladium is a widely adopted and effective strategy.[1][3] These scavengers are functionalized materials, typically silica or polymer-based, that selectively bind to the palladium, which is then removed by filtration.[3][4]

  • Activated Carbon Treatment: This is a cost-effective method for adsorbing palladium residues.[1][5] However, its non-specific nature can sometimes lead to the loss of your desired product through co-adsorption.[1][2][6]

  • Crystallization: Purifying the final product through crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[3][4] The efficiency of this method can be enhanced by using additives that increase the solubility of the palladium species.[3][4]

  • Filtration through Celite®: This technique is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[1][7] It is often used as a preliminary purification step.

Q3: How do I select the most appropriate palladium scavenger for my this compound reaction?

A3: The choice of scavenger is critical and depends on several factors:

  • Nature of the Palladium Species: The oxidation state of the palladium (e.g., Pd(0) or Pd(II)) and the ligands attached to it will influence its affinity for different scavengers.

  • Product Compatibility: It is crucial that the scavenger does not react with or strongly adsorb your this compound product. Given the amine functionality, scavengers with electrophilic groups should be approached with caution.

  • Reaction Conditions: The solvent, temperature, and pH of your reaction mixture can affect the performance of the scavenger.

  • Cost and Scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important practical considerations.[1]

A decision-making workflow for selecting a suitable palladium removal strategy is outlined below.

G start Reaction Complete is_pd_heterogeneous Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->is_pd_heterogeneous filter_celite Filter through Celite® is_pd_heterogeneous->filter_celite Yes scavenger_selection Select Palladium Scavenger is_pd_heterogeneous->scavenger_selection No analyze_filtrate Analyze Filtrate for Residual Palladium filter_celite->analyze_filtrate analyze_filtrate->scavenger_selection Pd > Limit final_product Purified Product analyze_filtrate->final_product Pd < Limit scavenging_process Perform Scavenging (Optimize Time, Temp, Equivalents) scavenger_selection->scavenging_process filter_scavenger Filter to Remove Scavenger scavenging_process->filter_scavenger analyze_filtrate_after_scavenging analyze_filtrate_after_scavenging filter_scavenger->analyze_filtrate_after_scavenging Analyze Filtrate for Residual Palladium crystallization Consider Crystallization crystallization->final_product analyze_filtrate_after_scavenging->crystallization Pd > Limit analyze_filtrate_after_scavenging->final_product Pd < Limit

Decision workflow for palladium removal.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound reaction products.

Issue 1: High Levels of Residual Palladium After Initial Purification
  • Possible Cause: As mentioned, strong chelation of palladium by the aminopyridine product can make it highly soluble and difficult to remove by simple filtration or extraction.[1][2]

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or dimercaptotriazine (DMT)-based scavengers are often effective.[2]

    • Optimize Scavenging Conditions: Increase the temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[1][5]

    • Consider a Combination of Methods: A sequential treatment can be more effective. For instance, an initial filtration through Celite® to remove any precipitated palladium, followed by treatment of the filtrate with a scavenger resin.[1]

Issue 2: Significant Loss of this compound Product During Palladium Removal
  • Possible Cause: Non-specific adsorption of your product onto the purification medium, which is a common issue with activated carbon.[1][2][6]

  • Troubleshooting Steps:

    • Reduce the Amount of Adsorbent: Use the minimum effective amount of activated carbon or scavenger to minimize product loss.

    • Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others. It is advisable to screen a small panel of scavengers to find the one with the best balance of palladium removal and product recovery.

    • Change the Solvent: The solvent can influence the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[3]

    • Switch to an Alternative Method: If product loss remains high, consider crystallization as your primary purification method.[3]

Issue 3: Inconsistent Palladium Removal from Batch to Batch
  • Possible Cause: Variability in the reaction work-up can lead to different palladium species being present in the crude product, which may interact differently with your chosen purification method.

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[2]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 3-10 equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific reaction.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[4]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

The following diagram illustrates a general workflow for troubleshooting palladium removal.

G start High Residual Palladium check_scavenger Is a Scavenger Being Used? start->check_scavenger combination_methods Consider Combination of Methods (e.g., Celite® then Scavenger) start->combination_methods implement_scavenger Implement High-Affinity Scavenger (e.g., Thiol, DMT) check_scavenger->implement_scavenger No optimize_conditions Optimize Scavenging Conditions (Time, Temp, Equivalents) check_scavenger->optimize_conditions Yes product_loss High Product Loss? implement_scavenger->product_loss optimize_conditions->product_loss combination_methods->product_loss reduce_adsorbent Reduce Amount of Adsorbent product_loss->reduce_adsorbent Yes end Palladium Levels Acceptable and Product Recovery Maximized product_loss->end No screen_scavengers Screen Different Scavengers reduce_adsorbent->screen_scavengers change_solvent Change Solvent screen_scavengers->change_solvent consider_crystallization Consider Crystallization change_solvent->consider_crystallization consider_crystallization->end

Troubleshooting logic for palladium removal.

Summary of Palladium Removal Techniques

MethodAdvantagesDisadvantagesBest For
Metal Scavengers High selectivity, high efficiency, broad applicability.[3][4]Higher cost, may require optimization.[8]Removing low to moderate levels of dissolved palladium.
Activated Carbon Low cost, readily available.[1][8]Non-specific (can cause product loss), may require larger quantities.[2][6]Bulk palladium removal, cost-sensitive processes.
Crystallization Can yield highly pure product, integrates purification and palladium removal.[3]Product must be crystalline, palladium may co-crystallize.Products that are solids and have good crystallization properties.
Celite® Filtration Simple, fast, effective for solids.[7]Only removes heterogeneous or precipitated palladium.Removing Pd/C or palladium black.
Extraction Can remove some palladium species.[3][7]Often inefficient for chelated palladium complexes.[7]Preliminary work-up step.

References

Technical Support Center: 5-Iodo-pyridin-3-ylamine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodo-pyridin-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile building block. Here, we address common challenges, from synthesis and handling to its application in pivotal cross-coupling reactions, providing field-proven insights and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and synthesis of this compound.

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: On a laboratory scale, this compound is harmful if swallowed and causes serious eye damage.[1] When scaling up, these hazards are amplified. Key safety measures include:

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a face shield. A lab coat is mandatory.

  • Containment: For multi-gram to kilogram scale operations, handling should be performed in a well-ventilated fume hood or a glovebox to avoid inhalation of dust particles.

  • Static Discharge: The compound is a solid, and its dust can form explosive mixtures with air. Ensure all equipment is properly grounded to prevent static discharge.

  • Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible. Ensure personnel are trained on the specific hazards and emergency procedures.

Q2: How should this compound be stored, especially for long-term use in a GMP environment?

A2: Proper storage is critical to maintain the integrity of this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent potential degradation.[3][4]

Q3: We are considering synthesizing this compound in-house. What are the common challenges with the iodination of 3-aminopyridine?

A3: The direct iodination of 3-aminopyridine presents several challenges, particularly on a larger scale:

  • Regioselectivity: The amino group is an activating group, and controlling the position of iodination can be difficult. The formation of di-iodinated and other positional isomers is a common issue.

  • Reagent Choice: Molecular iodine (I₂) is a relatively weak electrophile.[5] Activating agents are often required, which can add to the complexity and cost of the process.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and byproducts.[5]

  • Work-up and Purification: The basicity of the pyridine nitrogen and the amino group can complicate the work-up procedure. Purification often requires column chromatography, which can be challenging and costly to scale up.

Section 2: Troubleshooting Guide for Cross-Coupling Reactions

This compound is a key building block in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This section provides a troubleshooting guide for common issues encountered during the scale-up of these reactions.

Suzuki Coupling: Troubleshooting Guide

Issue 1: Low or No Conversion

Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Inhibition 1. Switch to Bulky Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[6] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).The lone pairs on both the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst inhibition.[6] Bulky ligands can sterically hinder this unproductive binding.
Poorly Soluble Base 1. Use a Soluble Base: Switch to a base with better solubility in the reaction solvent (e.g., Cs₂CO₃ in dioxane). 2. Improve Stirring: Ensure vigorous mechanical stirring to maintain a good suspension of the base.Inefficient mixing of an insoluble base can lead to localized pH differences and incomplete reaction.
Inactive Catalyst 1. Use a Pre-activated Catalyst: Employ a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 2. Ensure Anhydrous Conditions: Use dry solvents and reagents.In situ reduction of Pd(II) precursors can be inefficient. Moisture can lead to catalyst decomposition and side reactions.

Issue 2: Significant Formation of Side Products

Side Product Minimization Strategy Scientific Rationale
Homocoupling of Boronic Acid 1. Rigorous Degassing: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.[6] 2. Use a Pd(0) Source: Direct use of a Pd(0) catalyst can sometimes reduce homocoupling.[6]Oxygen can promote the oxidative homocoupling of the boronic acid.
Protodeboronation 1. Use Boronic Esters: Employ more stable boronic esters (e.g., pinacol esters).[6] 2. Anhydrous Conditions: Minimize the amount of water in the reaction.This is the hydrolysis of the boronic acid to the corresponding arene, often promoted by aqueous conditions.[6]
Dehalogenation 1. Avoid Hydride Sources: Avoid alcohol solvents that can act as hydride sources.[6] 2. Optimize Base and Temperature: A weaker base and lower reaction temperature might reduce dehalogenation.The starting material is reduced, replacing the iodine with a hydrogen atom.

Diagram: Suzuki Coupling Troubleshooting Workflow

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling catalyst_inhibition Potential Catalyst Inhibition? start->catalyst_inhibition base_issue Base Solubility/Activity Issue? catalyst_inhibition->base_issue No solution1 Use Bulky Ligands (e.g., SPhos, XPhos) catalyst_inhibition->solution1 Yes solution2 Increase Catalyst Loading catalyst_inhibition->solution2 Yes side_products Side Product Formation? base_issue->side_products No solution3 Switch to Soluble Base (e.g., Cs2CO3) base_issue->solution3 Yes solution4 Ensure Vigorous Stirring base_issue->solution4 Yes solution5 Use Boronic Esters side_products->solution5 Protodeboronation solution6 Rigorous Degassing side_products->solution6 Homocoupling

Caption: Decision workflow for troubleshooting Suzuki coupling reactions.

Buchwald-Hartwig Amination: Troubleshooting Guide

Issue 1: Incomplete Reaction or Slow Reaction Rate

Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Ligand Choice 1. Screen Ligands: Test a panel of Buchwald-Hartwig ligands (e.g., XPhos, RuPhos, BrettPhos).[7] 2. Use Bidentate Ligands: For some substrates, bidentate ligands like BINAP or DPPF can be effective.[8]The choice of ligand is highly dependent on the specific amine and aryl halide coupling partners.[7] The ligand influences both the rate of oxidative addition and reductive elimination.
Base Incompatibility 1. Strong, Non-Nucleophilic Bases: Use strong, non-nucleophilic bases like NaOtBu or LHMDS.[9] 2. Weaker Bases for Sensitive Substrates: For base-sensitive functional groups, consider weaker bases like K₂CO₃ or K₃PO₄, but be prepared for longer reaction times.[9]The base is crucial for deprotonating the amine and regenerating the active catalyst. The strength of the base can significantly impact the reaction rate.[9]
Air or Moisture Contamination 1. Strict Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration. 2. Use Anhydrous Reagents: Use dry, high-purity reagents and anhydrous solvents.The active Pd(0) catalyst is sensitive to air and moisture, which can lead to its deactivation.

Issue 2: Formation of Di-arylated Amine Byproduct

Potential Cause Troubleshooting Steps Scientific Rationale
High Reaction Temperature 1. Lower the Temperature: Reduce the reaction temperature and monitor the progress over a longer period.Higher temperatures can sometimes favor the second amination reaction, leading to the di-arylated product.
Excess Aryl Halide 1. Control Stoichiometry: Use a slight excess of the amine relative to the this compound.An excess of the aryl halide will drive the reaction towards the di-arylated product.
Ligand Effects 1. Sterically Hindered Ligands: Use more sterically hindered ligands, which can disfavor the formation of the bulkier di-arylated product.[7]The steric bulk of the ligand can influence the selectivity of the reaction.

Diagram: Key Steps in a Successful Buchwald-Hartwig Scale-Up

Buchwald_Hartwig_Scale_Up cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring glassware Oven-Dry Glassware reagents Use Anhydrous Reagents & Solvents glassware->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert addition Charge Solids (Substrate, Base, Catalyst) inert->addition solvent Add Anhydrous Solvent addition->solvent heating Controlled Heating to Setpoint solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring

Caption: Workflow for a robust Buchwald-Hartwig reaction setup.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling on a 10g Scale
  • Glassware Preparation: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is oven-dried and allowed to cool to room temperature under a stream of nitrogen.

  • Reagent Charging: To the flask, add this compound (10.0 g, 1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0 - 3.0 eq).

  • Inerting the System: The flask is sealed, and the atmosphere is evacuated and backfilled with nitrogen three times.[6]

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and the ligand (if required).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via cannula.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination on a 10g Scale
  • Glassware Preparation: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is oven-dried and allowed to cool to room temperature under a stream of nitrogen.

  • Reagent Charging: To the flask, add this compound (10.0 g, 1.0 eq), the palladium precatalyst (e.g., a G3 precatalyst, 1-2 mol%), the ligand (e.g., XPhos, 1.1 - 1.2 eq relative to Pd), and the base (e.g., NaOtBu, 1.5 - 2.0 eq).

  • Inerting the System: The flask is sealed, and the atmosphere is evacuated and backfilled with nitrogen three times.

  • Amine and Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via cannula, followed by the amine coupling partner (1.1 - 1.2 eq).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

References

Impact of base and solvent on "5-Iodo-pyridin-3-ylamine" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactivity of 5-Iodo-pyridin-3-ylamine

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Here, we will address common challenges and questions regarding its reactivity, with a specific focus on the critical impact of base and solvent selection in palladium-catalyzed cross-coupling reactions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound and how do they influence its chemistry?

This compound possesses three primary sites for reactivity:

  • C5-Iodo Group: The carbon-iodine bond is the principal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Aryl iodides are generally the most reactive among aryl halides in the crucial oxidative addition step to the Pd(0) catalyst.[1]

  • N3-Amino Group: This primary amine is a potent nucleophile and can participate in reactions like acylation, alkylation, and Buchwald-Hartwig amination. Its basicity can also influence the overall reaction environment.

  • N1-Pyridine Ring Nitrogen: The pyridine nitrogen is basic and can be protonated or coordinate to metal catalysts. This electronic feature makes the pyridine ring relatively electron-deficient, which can influence the rate and mechanism of the oxidative addition step in cross-coupling reactions.[2] The pKa of the pyridine ring is a critical factor to consider when selecting a base, as you want to avoid unwanted side reactions.[3]

Q2: I'm observing significant hydrodeiodination (loss of iodine) in my Suzuki coupling. What is the likely cause and how can I fix it?

Hydrodehalogenation is a common side reaction where the iodo group is replaced by a hydrogen atom. This is particularly prevalent with electron-rich substrates under certain conditions.[4]

Primary Causes & Solutions:

  • Suboptimal Base Choice: Weak or poorly soluble bases can lead to a slow transmetalation step in the catalytic cycle. This prolonged catalyst lifetime before the desired coupling occurs increases the window for side reactions like hydrodeiodination.

    • Solution: Switch to a stronger or more soluble base. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[4] Ensure the base is well-dissolved; for inorganic bases, a mixed solvent system like Dioxane/H₂O or DMF/H₂O can improve solubility and performance.[5][6]

  • Presence of Protic Sources: Water or other protic impurities in the solvent or reagents can serve as the proton source for this side reaction.

    • Solution: Ensure all solvents and reagents are rigorously dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).[4]

  • Inefficient Catalyst/Ligand System: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired reductive elimination over side reactions.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands tend to accelerate the rate of reductive elimination, minimizing the lifetime of intermediates that could lead to hydrodeiodination.[4]

Q3: My Buchwald-Hartwig amination is failing. Should I be using an organic or inorganic base?

The choice of base is arguably the most critical parameter in a Buchwald-Hartwig amination. The base's primary role is to deprotonate the amine nucleophile to form the active palladium-amido complex.[7][8]

  • Strong, Non-Nucleophilic Bases are Preferred: For most Buchwald-Hartwig reactions, strong, sterically hindered bases are required. The most common and effective bases are sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[9]

  • Why Inorganic Bases Often Fail: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are typically not strong enough to deprotonate the amine efficiently, leading to a slow or stalled reaction.[10]

  • Solvent Compatibility: These strong bases are most effective in anhydrous, non-polar aprotic solvents like toluene, THF, or dioxane.[10][11] Polar solvents like DMF can sometimes interfere with the catalytic cycle or react with the strong bases.

Q4: Can the primary amino group on the pyridine ring interfere with my cross-coupling reaction? When should I consider protecting it?

Yes, the free amine can potentially interfere.

  • As a Competing Nucleophile: In reactions like Buchwald-Hartwig, the 3-amino group could potentially react with another molecule of this compound, leading to dimerization.

  • Catalyst Inhibition: The lone pair on the amine can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

When to Protect:

  • If you observe significant amounts of dimer byproducts.

  • If your reaction yield is consistently low despite optimizing other conditions.

  • When using particularly sensitive or expensive coupling partners.

A common and easily removable protecting group is the tert-butoxycarbonyl (Boc) group.[4]

Part 2: Troubleshooting Guides & Protocols

This section provides a structured approach to solving common problems encountered during specific cross-coupling reactions with this compound.

Guide 2.1: Suzuki-Miyaura Coupling

Issue: Low yield of the desired 5-aryl-pyridin-3-ylamine.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_side_products Significant Byproducts (e.g., Hydrodeiodination)? start->check_side_products Analyze Crude LCMS/TLC check_sm Unreacted Starting Material (SM)? check_side_products->check_sm No sol_base Optimize Base: - Use Cs₂CO₃ or K₃PO₄ - Ensure solubility (add H₂O) - Use bulky ligand (e.g., SPhos) check_side_products->sol_base Yes sol_catalyst Optimize Catalyst System: - Increase catalyst loading - Screen different Pd sources/ligands - Degas solvent thoroughly check_sm->sol_catalyst Yes sol_conditions Optimize Conditions: - Lower reaction temperature - Reduce reaction time check_sm->sol_conditions No (Decomposition) Buchwald_Selection title Buchwald-Hartwig Reagent Selection reagents Reactants This compound + Primary/Secondary Amine catalyst Catalyst System Pd Source Pd₂(dba)₃ or Pd(OAc)₂ Ligand Bulky Biarylphosphine (XPhos, RuPhos, BrettPhos) reagents->catalyst base Base Strong & Non-Nucleophilic NaO*t*Bu LHMDS reagents->base solvent Solvent Anhydrous & Aprotic Toluene Dioxane THF reagents->solvent

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodo-pyridin-3-ylamine and 5-Bromo-pyridin-3-ylamine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds prevalent in medicinal chemistry. The choice of substrates, specifically the nature of the halide on the electrophilic partner, is a critical determinant of reaction efficiency and overall success. This guide provides an in-depth comparison of the reactivity of 5-iodo-pyridin-3-ylamine and 5-bromo-pyridin-3-ylamine, two key building blocks in drug discovery, within the context of the Suzuki coupling reaction.

The Decisive Role of the Halogen in Suzuki Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron species and an organic halide. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

The rate-determining step in this catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) complex. [1] This initial step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) species. The facility of this step is directly correlated with the carbon-halogen bond strength and the leaving group ability of the halide. The generally accepted order of reactivity for aryl halides in Suzuki coupling is I > Br > Cl > F, which is inversely related to their bond dissociation energies.[2]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Head-to-Head Comparison: this compound vs. 5-Bromo-pyridin-3-ylamine

The fundamental difference in reactivity between this compound and 5-bromo-pyridin-3-ylamine in Suzuki coupling lies in the ease of the oxidative addition step. The weaker carbon-iodine bond in the iodo-derivative allows for faster reaction rates and often enables the use of milder reaction conditions compared to its bromo-counterpart.

FeatureThis compound5-Bromo-pyridin-3-ylamine
Reactivity HigherLower
Reaction Temperature Generally lower temperatures are sufficientOften requires higher temperatures
Reaction Time Typically shorterGenerally longer
Catalyst Loading May tolerate lower catalyst loadingsMay require higher catalyst loadings
Cost & Availability Generally more expensive and less availableMore cost-effective and widely available

Experimental Evidence and Supporting Data

A study on the Suzuki coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids provides valuable insights into the expected reactivity of 5-bromo-pyridin-3-ylamine. In this study, the coupling reactions were successfully carried out using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system at 90 °C, affording moderate to good yields.[3]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine85
24-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine78
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine75
Data adapted from the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[3]

Based on the established reactivity trend of I > Br, it is scientifically sound to predict that this compound would undergo similar Suzuki coupling reactions under the same or even milder conditions (e.g., lower temperature, shorter reaction time) to achieve comparable or higher yields. The weaker C-I bond facilitates a lower energy barrier for the rate-determining oxidative addition step.

Practical Considerations for the Synthetic Chemist

The choice between this compound and 5-bromo-pyridin-3-ylamine for a Suzuki coupling reaction is often a balance between reactivity and cost.

  • For rapid synthesis and milder conditions , this compound is the superior choice. Its higher reactivity can lead to faster reaction completion and may be beneficial for sensitive substrates that cannot tolerate high temperatures.

  • For cost-effectiveness and large-scale synthesis , 5-bromo-pyridin-3-ylamine is often preferred. While it may require more forcing conditions, its lower cost and wider availability make it an attractive starting material.

It is also important to consider the potential for side reactions. The primary amine functionality in both substrates can potentially coordinate to the palladium center, which could inhibit the catalytic cycle. However, with the appropriate choice of catalyst, ligand, and base, high yields of the desired coupled products can be achieved without the need for protecting the amine group.[4]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of 3-amino-5-halopyridines.

Protocol 1: Suzuki Coupling of 5-Bromo-pyridin-3-ylamine (Conventional Heating)

This protocol is adapted from the successful coupling of 5-bromo-2-methylpyridin-3-amine.[3]

Protocol_Bromo cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Combine Reactants Combine 5-bromo-pyridin-3-ylamine (1.0 eq), arylboronic acid (1.2 eq), and K3PO4 (2.0 eq) in a reaction vessel. Add Catalyst Add Pd(PPh3)4 (0.05 eq). Combine Reactants->Add Catalyst Inert Atmosphere Evacuate and backfill with N2 or Ar (3x). Add Catalyst->Inert Atmosphere Add Solvents Add 1,4-dioxane and degassed water (4:1 ratio). Inert Atmosphere->Add Solvents Heat & Stir Heat the mixture to 80-90 °C with stirring. Add Solvents->Heat & Stir Monitor Monitor progress by TLC or LC-MS (12-24 h). Heat & Stir->Monitor Cool & Dilute Cool to RT, dilute with ethyl acetate. Monitor->Cool & Dilute Wash Wash with water and brine. Cool & Dilute->Wash Dry & Concentrate Dry over Na2SO4, filter, and concentrate. Wash->Dry & Concentrate Purify Purify by column chromatography. Dry & Concentrate->Purify

Figure 2: Experimental workflow for the Suzuki coupling of 5-bromo-pyridin-3-ylamine.
Protocol 2: Predicted Suzuki Coupling of this compound (Milder Conditions)

Based on the higher reactivity of the iodo- a more temperate protocol is proposed.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst and Solvent: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 equiv.), and a degassed solvent system like 1,4-dioxane/water (4:1).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Stir the mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress. It is anticipated that the reaction will reach completion in a shorter timeframe compared to the bromo-analog.

  • Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography.

Conclusion

In the Suzuki-Miyaura coupling, this compound exhibits significantly higher reactivity than 5-bromo-pyridin-3-ylamine. This is a direct consequence of the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step. The choice between these two valuable building blocks will ultimately depend on a project's specific needs, balancing the superior reactivity and milder reaction conditions afforded by the iodo-compound against the cost-effectiveness of the bromo-analog. A thorough understanding of the mechanistic principles of the Suzuki coupling allows for the rational selection of substrates and reaction conditions to achieve optimal outcomes in the synthesis of complex molecules.

References

A Researcher's Guide to Halopyridine Reactivity: Comparative Yield Analysis of Iodo- vs. Bromopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Halopyridines in Modern Chemistry

In the landscape of pharmaceutical and materials science, pyridine derivatives are ubiquitous structural motifs.[1][2][3] Their presence is critical in a vast array of bioactive molecules and functional materials. The synthesis and functionalization of these pyridine cores are, therefore, of paramount importance to researchers, scientists, and drug development professionals. Among the most versatile building blocks for this purpose are halogenated pyridines, which serve as key electrophilic partners in a multitude of transition-metal-catalyzed cross-coupling reactions.[4]

This guide provides an in-depth comparative analysis of two of the most common classes of halopyridines used in synthesis: iodopyridines and bromopyridines. The choice between a C-I and a C-Br bond is not merely a matter of substitution; it is a strategic decision that profoundly impacts reaction efficiency, yield, cost, and the overall synthetic route. By examining the fundamental principles of reactivity and presenting supporting experimental data, this guide aims to equip researchers with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.

Pillar 1: The Theoretical Framework—Understanding C-X Bond Reactivity

The reactivity of a halopyridine in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The key, and often rate-determining, step in the catalytic cycle is the oxidative addition of the halopyridine to the low-valent palladium(0) catalyst.[5][6][7] This step involves the cleavage of the C-X bond.

The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I .[6] Consequently, the reactivity of the corresponding halopyridines follows the inverse order:

I > Br > Cl [5][8][9][10]

This trend dictates that iodopyridines are the most reactive substrates. The weaker C-I bond undergoes oxidative addition more readily, which translates to tangible experimental advantages:

  • Milder Reaction Conditions: Couplings with iodopyridines can often be performed at lower temperatures.

  • Shorter Reaction Times: The faster oxidative addition step leads to quicker reaction completion.

  • Higher Yields: Enhanced reactivity can lead to more efficient conversion and higher product yields, minimizing side reactions.[5][10]

The position of the halogen on the electron-deficient pyridine ring also significantly influences reactivity, with the general order being C4(6) > C2 > C5.[1][5] This is due to the electronic effects of the ring nitrogen, which makes the positions adjacent to it more susceptible to oxidative addition.

cluster_0 Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Py-X (Iodide or Bromide) Pd(II)Complex Pd(II) Complex L2Pd(Py)(X) OxAdd->Pd(II)Complex Rate-Determining Step C-I bond breaks faster than C-Br bond Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Intermediate Pd(II) Intermediate L2Pd(Py)(R) Transmetalation->Pd(II)Intermediate CouplingPartner R-M (e.g., ArB(OH)2) CouplingPartner->Transmetalation ReductiveElimination Reductive Elimination Pd(II)Intermediate->ReductiveElimination ReductiveElimination->Pd(0)L2 Catalyst Regeneration Product Product Py-R ReductiveElimination->Product start Start: Need to Functionalize a Pyridine Ring q1 Is sequential, multi-site functionalization required? start->q1 select_polyhalo Select a dihalopyridine (e.g., Bromo-Iodopyridine) q1->select_polyhalo Yes q2 Is highest possible reactivity/ mildest conditions critical? (e.g., sensitive functional groups) q1->q2 No mild_coupling Couple at C-I bond under mild conditions (e.g., Suzuki, Sonogashira) select_polyhalo->mild_coupling second_coupling Couple at C-Br bond under more forcing conditions mild_coupling->second_coupling end End: Desired Product second_coupling->end select_iodo Select Iodopyridine q2->select_iodo Yes q3 Is cost-effectiveness or large-scale synthesis the priority? q2->q3 No protocol_iodo Proceed with mild conditions: - Lower Temperature - Shorter Reaction Time - Potentially lower catalyst loading select_iodo->protocol_iodo protocol_iodo->end q3->select_iodo No (Default to higher reactivity) select_bromo Select Bromopyridine q3->select_bromo Yes protocol_bromo Optimize for more forcing conditions: - Higher Temperature - Longer Reaction Time - Screen catalysts for high activity select_bromo->protocol_bromo protocol_bromo->end

References

A Researcher's Guide to 1H and 13C NMR Analysis of 5-Iodo-pyridin-3-ylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds.[1] Among these, 5-Iodo-pyridin-3-ylamine serves as a versatile building block, its unique electronic and structural properties making it a valuable precursor for a diverse range of functionalized molecules. A thorough understanding of its spectral characteristics is paramount for researchers engaged in the synthesis and characterization of its derivatives. This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound and its analogues, grounded in established principles of NMR spectroscopy.

The Foundational Spectrum: Unpacking this compound

The substitution pattern of this compound, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing, yet sterically bulky, iodo group (-I), creates a distinct electronic environment within the pyridine ring. This directly influences the chemical shifts (δ) and coupling constants (J) of the ring protons and carbons.

A typical ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ will exhibit three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the pyridine ring. The amino group protons usually appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum will correspondingly show five signals for the five carbon atoms of the pyridine ring, with their chemical shifts reflecting the electron density at each position.

Comparative Spectral Analysis: The Influence of Derivatization

The true utility of this compound lies in its potential for derivatization, primarily at the amino group. These modifications, ranging from simple alkylation to the formation of complex amides, significantly alter the electronic and steric landscape of the molecule, leading to predictable and interpretable changes in the NMR spectra.

Here, we compare the parent compound with two representative derivatives: an N-acetylated derivative (N-(5-iodopyridin-3-yl)acetamide) and an N-alkylated derivative (5-iodo-N-methylpyridin-3-amine).

CompoundH-2 (δ, ppm)H-4 (δ, ppm)H-6 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
This compound ~8.0~7.4~8.1~140~148~125~90~145
N-(5-iodopyridin-3-yl)acetamide ~8.6~8.2~8.8~142~138~128~92~147
5-iodo-N-methylpyridin-3-amine ~7.8~7.2~7.9~138~150~123~88~143

Note: The chemical shifts provided are approximate and can vary based on solvent and concentration. These values are for illustrative comparison.

Analysis of Trends:

  • N-Acetylation: The introduction of the electron-withdrawing acetyl group leads to a general downfield shift (to higher ppm values) for all ring protons and carbons. This is due to the deshielding effect of the acetyl group, which reduces the electron density on the pyridine ring. The most significant shifts are observed for the protons and carbons closest to the site of modification (C-3 and its neighboring protons).

  • N-Alkylation: In contrast, the introduction of an electron-donating methyl group results in a slight upfield shift (to lower ppm values) for the ring protons and carbons. This is a consequence of the increased electron density on the pyridine ring.

These trends are consistent with the established principles of substituent effects on the chemical shifts of pyridine rings.[2][3] The electronic nature of the substituent plays a crucial role in modulating the electron density and, consequently, the magnetic environment of the nuclei.[4]

Experimental Protocol for High-Quality NMR Data Acquisition

To ensure the reliability and reproducibility of NMR data, a standardized experimental protocol is essential. The following steps outline a robust procedure for the analysis of this compound derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.[4]

  • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[4][5]

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

2. Spectrometer Setup and 1D ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]

  • Acquire a standard 1D ¹H NMR spectrum with the following typical parameters:

    • Pulse sequence: zg30

    • Spectral width: ~16 ppm

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 2 seconds

3. 1D ¹³C NMR Acquisition:

  • Switch the nucleus to ¹³C.

  • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).

  • Typical parameters:

    • Spectral width: ~220 ppm

    • Number of scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C)[6]

    • Relaxation delay (d1): 2 seconds

4. 2D NMR Experiments for Unambiguous Assignment (Optional but Recommended):

For complex derivatives or for definitive structural confirmation, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for mapping out the carbon skeleton.

Visualizing Molecular Structure and NMR Workflow

To better understand the structure of the parent compound and the workflow for its analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (5-10 mg in deuterated solvent) B 1D ¹H NMR Acquisition (Structure & Proton Environment) A->B C 1D ¹³C NMR Acquisition (Carbon Skeleton) B->C E Data Processing & Analysis (Chemical Shifts, Coupling Constants) B->E D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Assignment) C->D Optional C->E D->E F Structural Elucidation & Comparison E->F

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion

The NMR analysis of this compound and its derivatives is a powerful tool for structural elucidation and for understanding the electronic effects of various substituents. By systematically comparing the ¹H and ¹³C NMR spectra, researchers can gain valuable insights into the molecular architecture of their synthesized compounds. Adherence to a rigorous experimental protocol ensures the acquisition of high-quality, reproducible data, which is the cornerstone of sound scientific research. This guide serves as a practical resource for scientists and professionals in the field, facilitating a deeper understanding of this important class of molecules.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC and UPLC for the Analysis of 5-Iodo-pyridin-3-ylamine and its Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel pyridine-based scaffolds, the ability to accurately monitor reaction progress, identify impurities, and quantify final products is paramount. 5-Iodo-pyridin-3-ylamine, a key building block in medicinal chemistry, presents unique analytical challenges due to its polarity and potential for complex reaction mixtures. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies for the robust analysis of this compound and its reaction pathways, offering experimentally-grounded insights to inform your analytical strategy.

The Analytical Imperative: Why Robust Chromatography is Crucial

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its reactions often involve substitutions at the iodine or amino positions, leading to a variety of products, by-products, and unreacted starting materials. A reliable analytical method must be able to separate these components, which may have very similar polarities, to provide a clear picture of the reaction's progress and purity of the final product. A stability-indicating method, one that can resolve the parent compound from its potential degradation products, is often required, particularly in drug development.[1]

Strategic Method Selection: Reverse-Phase vs. HILIC

The polarity of this compound (LogP often estimated to be low) dictates the primary choice in chromatographic mode. Traditional Normal-Phase Chromatography (NPC) is generally less favored for these applications due to issues with reproducibility with aqueous-containing samples. Therefore, the decision primarily lies between Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reverse-Phase (RP) Chromatography: The Workhorse with Caveats

Reverse-phase HPLC, with its non-polar stationary phase (typically C18) and polar mobile phase, is the most common starting point for small molecule analysis.[2] For moderately polar compounds like aminopyridines, RP-HPLC can be effective, especially with careful mobile phase optimization.

Causality in Method Design:

  • Mobile Phase pH: The amino group on the pyridine ring has a pKa that makes its charge state pH-dependent. Operating the mobile phase at a pH that ensures the analyte is in a consistent, preferably charged or neutral, state is critical for reproducible retention and good peak shape. Acidic mobile phases (e.g., using formic or trifluoroacetic acid) are common for basic compounds like pyridines as they promote protonation, which can improve retention on some RP columns and enhance peak symmetry.[3]

  • Ion-Pairing: For highly polar analytes that exhibit poor retention even at low organic mobile phase concentrations, the addition of an ion-pairing reagent to the mobile phase can be a powerful tool. However, these reagents can be harsh on columns and are often not compatible with mass spectrometry (MS).[4]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Specialist

HILIC has emerged as a robust alternative for the analysis of polar compounds that are poorly retained in reverse-phase.[5][6] It utilizes a polar stationary phase (such as bare silica, amino, or amide-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8]

Expert Insight: For this compound and its potentially more polar reaction products or impurities, HILIC offers a significant advantage. The retention mechanism, which involves partitioning of the analyte into a water-enriched layer on the stationary phase surface, is highly effective for polar molecules.[9] This often leads to better retention and resolution of polar analytes compared to RP-HPLC.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

}

Caption: Workflow for selecting the optimal chromatographic mode.

Performance Showdown: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, primarily through the use of sub-2 µm particle size columns. This fundamental difference has profound implications for the analysis of complex reaction mixtures.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Advantage of UPLC
Particle Size 3-5 µm< 2 µmHigher efficiency, better resolution
Operating Pressure 400-600 bar1000-1500 barFaster separations
Resolution GoodExcellentImproved separation of closely eluting impurities
Analysis Time 15-30 minutes1-5 minutesHigh throughput screening
Sensitivity StandardHighSharper peaks lead to better signal-to-noise
Solvent Consumption HigherLowerReduced cost and environmental impact

Trustworthiness in Data: The enhanced resolution of UPLC is particularly beneficial for impurity profiling and stability-indicating assays.[10] In drug development, the ability to detect and quantify low-level impurities is a regulatory expectation. The sharper peaks and increased peak capacity of UPLC provide greater confidence in the purity assessment of a sample.

dot graph LR { bgcolor="#F1F3F4"; rankdir=LR;

}

Caption: Comparison of peak shapes in HPLC vs. UPLC.

Experimental Protocols: Starting Points for Method Development

The following protocols are provided as robust starting points for the analysis of this compound reactions. They are designed to be self-validating systems, where slight modifications can be made to optimize for specific reaction products.

Protocol 1: Reverse-Phase UPLC Method for Reaction Monitoring

This method is designed for rapid analysis of reaction progress, providing a clear separation of the starting material from less polar products.

Instrumentation:

  • UPLC System with a Photodiode Array (PDA) or UV-Vis Detector

Column:

  • Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Gradient:

Time (min) %A %B
0.0 95 5
3.0 5 95
3.5 5 95
3.6 95 5

| 4.0 | 95 | 5 |

Flow Rate:

  • 0.5 mL/min

Column Temperature:

  • 40 °C

Detection:

  • UV at 254 nm

Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Dilute with a 1:1 mixture of water and acetonitrile to an appropriate concentration.

  • Filter through a 0.22 µm syringe filter prior to injection.

Protocol 2: HILIC HPLC Method for Polar Impurity Profiling

This method is tailored for the retention and separation of this compound and any highly polar by-products or degradation products.

Instrumentation:

  • HPLC System with a PDA or UV-Vis Detector

Column:

  • TSKgel NH2-100, 3 µm, 4.6 x 150 mm[8]

Mobile Phase:

  • A: 90:10 Acetonitrile:20 mM Ammonium Formate, pH 3.0

  • B: 50:50 Acetonitrile:20 mM Ammonium Formate, pH 3.0

Gradient:

Time (min) %A %B
0.0 100 0
10.0 0 100
12.0 0 100
12.1 100 0

| 15.0 | 100 | 0 |

Flow Rate:

  • 1.0 mL/min

Column Temperature:

  • 35 °C

Detection:

  • UV at 254 nm

Sample Preparation:

  • Dilute the sample in 90:10 acetonitrile:water. Note: The sample diluent should be similar to the initial mobile phase conditions to ensure good peak shape.

  • Filter through a 0.22 µm syringe filter prior to injection.

Conclusion and Recommendations

For the comprehensive analysis of this compound and its reactions, a dual-pronged approach is often the most effective strategy.

  • For rapid, high-throughput screening and monitoring of reactions producing less polar products, a Reverse-Phase UPLC method is the superior choice. Its speed, resolution, and sensitivity provide quick and reliable data to guide synthetic efforts.

  • When the reaction is expected to produce highly polar by-products, or for the analysis of potential degradation products, a HILIC HPLC or UPLC method is strongly recommended. HILIC provides the necessary retention for these challenging analytes, ensuring a more complete and accurate purity profile.

By understanding the fundamental principles of these chromatographic techniques and leveraging the comparative data presented, researchers can develop robust and reliable analytical methods to accelerate their research and development in the dynamic field of medicinal chemistry.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for the Identification of 5-Iodo-pyridin-3-ylamine and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the unambiguous identification of novel compounds and their related impurities is a cornerstone of scientific rigor and regulatory compliance. The synthesis of molecules like 5-Iodo-pyridin-3-ylamine, a halogenated aromatic amine, often yields a complex mixture of starting materials, intermediates, and byproducts. Mass spectrometry stands as the preeminent analytical technique for dissecting these intricate chemical matrices. However, the choice of the specific mass spectrometry approach is far from trivial and can significantly impact the quality and reliability of the obtained data.

This guide provides an in-depth comparison of the two primary mass spectrometry platforms for the analysis of this compound and its derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering you to make informed decisions for your analytical workflows.

The Analytical Challenge: The Nature of this compound

This compound possesses chemical characteristics that present distinct challenges for mass spectrometric analysis. Its aromatic nature and the presence of a polar amino group influence its volatility and chromatographic behavior. The iodine atom, a heavy halogen, imparts a characteristic isotopic signature and a relatively weak carbon-iodine bond, which can dominate fragmentation patterns. Understanding these properties is crucial for selecting and optimizing the analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Hurdle

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1] For a compound to be amenable to GC-MS analysis, it must be readily vaporized without degradation in the heated injector port of the gas chromatograph. Due to the polar amino group, this compound exhibits relatively low volatility and can interact unfavorably with the GC column, leading to poor peak shape and reduced sensitivity.

To overcome this limitation, a chemical modification step known as derivatization is often employed. Derivatization chemically alters the analyte to increase its volatility and thermal stability.[2][3] For primary amines like this compound, two common derivatization strategies are silylation and acylation.[2]

Derivatization Strategies for GC-MS Analysis
  • Silylation: This process replaces the active hydrogen atoms of the amino group with a non-polar trimethylsilyl (TMS) group.[4] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[4][5] The resulting TMS-derivatized molecule is significantly more volatile and less polar, leading to improved chromatographic performance.

  • Acylation: This involves the introduction of an acyl group, for example, by reaction with an anhydride like trifluoroacetic anhydride (TFAA). This also effectively caps the polar amino group, increasing volatility.

The choice of derivatization reagent depends on the specific properties of the analyte and the desired outcome of the analysis.[3]

Experimental Protocol: GC-MS Analysis of this compound via Silylation

1. Sample Preparation and Derivatization: a. Accurately weigh approximately 1 mg of the sample (containing this compound and potential products) into a 2 mL autosampler vial. b. Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile). c. Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). d. Cap the vial tightly and heat at 60 °C for 30 minutes.[6] e. Allow the vial to cool to room temperature before analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Injection Mode: Splitless.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C, hold for 5 minutes.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 50-500.

dot

Caption: Workflow for GC-MS analysis of this compound with silylation.

Predicted Electron Ionization (EI) Fragmentation of Silylated this compound

Under electron ionization, the derivatized molecule will undergo fragmentation, providing a characteristic mass spectrum that can be used for identification. Based on the structure and known fragmentation patterns of similar compounds, the following key fragments are anticipated:

Predicted m/zProposed Fragment IonNotes
292[M]+•Molecular ion of the mono-silylated derivative.
277[M - CH3]+Loss of a methyl group from the TMS moiety, a common fragmentation pathway for silylated compounds.
165[M - I]+Loss of the iodine atom, a highly probable fragmentation due to the relatively weak C-I bond.
93[C5H5N2]+Fragment corresponding to the aminopyridine backbone after loss of iodine and the silyl group.
73[Si(CH3)3]+Characteristic ion for the trimethylsilyl group.

The presence of the molecular ion and the characteristic loss of an iodine radical are strong indicators for the identification of iodinated compounds. A study on the GC-MS analysis of ten iodinated derivatives of aromatic amines demonstrated that electron ionization consistently produced fragments corresponding to the loss of iodine.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Versatile Alternative

For compounds that are non-volatile, thermally labile, or polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[7] this compound, with its polar amino group, is well-suited for LC-MS analysis without the need for derivatization. The separation is achieved in the liquid phase, followed by ionization, typically using a soft ionization technique like Electrospray Ionization (ESI).

ESI generates protonated molecules ([M+H]+) in the gas phase with minimal fragmentation, making it ideal for accurate molecular weight determination. To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[8]

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation: a. Dissolve approximately 1 mg of the sample mixture in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. b. Further dilute the stock solution to a working concentration of 1 µg/mL with the same solvent mixture.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-1 min: 5% B.
  • 1-8 min: 5% to 95% B.
  • 8-10 min: 95% B.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MS/MS Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

dot

Caption: Workflow for LC-MS/MS analysis of this compound.

Predicted ESI-MS/MS Fragmentation of this compound

In positive ion ESI, this compound will be readily protonated to form the [M+H]+ ion at m/z 221. Collision-induced dissociation of this precursor ion is expected to yield the following product ions:

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossNotes
22194I• and H•Loss of an iodine radical and a hydrogen atom from the protonated molecule. This is a likely major fragmentation pathway.
221194NH3Loss of ammonia from the protonated molecule.
221127C5H5N2•Loss of the aminopyridine radical, leaving the iodine cation. This is less likely but possible.

The fragmentation of protonated α-amino acids often involves the loss of ammonia or water, followed by the loss of carbon monoxide.[9] For heterocyclic compounds, ring cleavage can also occur. The development of a sensitive LC-MS/MS method for primary aromatic amines in human urine demonstrated the utility of MRM mode for quantification.[10]

Comparative Analysis: GC-MS vs. LC-MS/MS

FeatureGC-MSLC-MS/MS
Analyte Volatility Requires volatile and thermally stable compounds.Suitable for a wide range of polarities and thermally labile compounds.
Sample Preparation Often requires derivatization, which adds time and potential for sample loss or artifact formation.Minimal sample preparation (dissolution and dilution) is typically sufficient.
Chromatography High-resolution separation for volatile compounds.Excellent separation for a broader range of compounds, including isomers.
Ionization "Hard" ionization (EI) provides extensive fragmentation, which is excellent for structural elucidation and library matching."Soft" ionization (ESI) preserves the molecular ion, providing accurate molecular weight information. Structural information is obtained through MS/MS.
Sensitivity Can achieve very low detection limits, especially with selective detectors or in selected ion monitoring (SIM) mode.[1]Generally offers higher sensitivity, particularly for complex matrices.
Compound Identification Relies on matching fragmentation patterns to established libraries (e.g., NIST).Based on precursor/product ion relationships, which can be highly specific.

Conclusion: Making the Right Choice

Both GC-MS and LC-MS/MS are powerful techniques for the identification of this compound and its reaction products. The optimal choice depends on the specific goals of the analysis.

  • For comprehensive structural elucidation and confirmation of unknown byproducts, GC-MS with derivatization is an excellent choice. The rich fragmentation patterns generated by electron ionization provide a wealth of structural information that can be compared against spectral libraries.

  • For high-throughput screening, quantification in complex matrices, and analysis of potentially thermally sensitive products, LC-MS/MS is the superior option. Its ability to analyze the compound directly without derivatization, coupled with its high sensitivity and specificity, makes it a more efficient and versatile platform for many applications in drug discovery and development.

Ultimately, a multi-faceted approach that leverages the strengths of both techniques can provide the most comprehensive and confident characterization of complex chemical mixtures. By understanding the principles and practical considerations outlined in this guide, researchers can navigate the analytical maze and select the most appropriate mass spectrometry strategy for their specific needs.

References

A Comparative Guide to the Biological Activity of 5-Iodo-pyridin-3-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and ability to form crucial hydrogen bonds have rendered it a "privileged structure" in drug design.[1] This guide provides an in-depth, comparative analysis of the biological activities of derivatives based on the 5-Iodo-pyridin-3-ylamine core. As a Senior Application Scientist, my aim is to synthesize technical data with practical insights, offering a valuable resource for researchers navigating the complexities of drug discovery.

The introduction of a halogen atom, particularly iodine, at the 5-position of the 3-aminopyridine ring system can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The iodine atom can act as a heavy halogen, potentially forming halogen bonds with biological targets, and its size and lipophilicity can modulate cell permeability and target engagement. This guide will explore the anticancer and antimicrobial potential of these derivatives, presenting a comparative analysis of their efficacy supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the 3-aminopyridine scaffold have shown considerable promise as anticancer agents, often by targeting critical enzymes in cell signaling pathways, such as protein kinases.[2][3] The dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Comparative Anticancer Potency

While specific data for this compound derivatives is emerging, we can draw valuable comparisons from structurally related 3-aminopyridine analogues. The following table summarizes the in vitro anticancer activity of representative compounds against various cancer cell lines.

Compound IDR1 (at 3-amino)R2 (at pyridine N)Cancer Cell LineIC50 (µM)Reference
Compound A Phenyl-HL-60 (Leukemia)112.9[4]
Compound B Propargyl-HL-60 (Leukemia)104.3[4]
Compound C (4-chlorophenyl)Imidazo[1,2-a]pyridineHT-29 (Colon)4.15[5]
Compound D (p-tolyl)Imidazo[1,2-a]pyridineB16F10 (Melanoma)21.75[5]

Key Insights:

  • The data suggests that derivatization of the 3-amino group can significantly impact anticancer potency.

  • The fusion of the pyridine ring to other heterocyclic systems, such as in the imidazo[1,2-a]pyridine derivatives, can lead to potent and selective activity against specific cancer cell lines.[5]

  • The nature of the substituent on the fused ring system (e.g., electron-withdrawing nitro group in Compound C) plays a crucial role in determining the cytotoxic efficacy.[5]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds (e.g., this compound derivatives) to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition: A Promising Avenue for Targeted Therapy

Many pyridine-based anticancer agents exert their effects through the inhibition of protein kinases. The 3-aminopyridine scaffold can serve as a versatile template for designing kinase inhibitors that compete with ATP for binding to the enzyme's active site.

Logical Workflow for Kinase Inhibitor Screening

G cluster_0 Compound Library cluster_2 Mechanism of Action Studies Compound This compound Derivatives Primary_Screen Primary Kinase Panel Screen (e.g., 26 kinases) Compound->Primary_Screen Hit_ID Hit Identification (>50% inhibition) Primary_Screen->Hit_ID IC50_Det IC50 Determination for Hits Hit_ID->IC50_Det Binding_Mode X-ray Crystallography IC50_Det->Binding_Mode Cellular_Assay Cell-based Phosphorylation Assay IC50_Det->Cellular_Assay

Caption: Workflow for identifying and characterizing kinase inhibitors.

The screening of a 3-aminopyridin-2-one based fragment library against a panel of 26 kinases identified potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are key targets in cancer therapy.[2] This highlights the potential of the 3-aminopyridine scaffold in discovering novel kinase inhibitors.

Antimicrobial Activity: A Renewed Focus on Novel Scaffolds

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Heterocyclic compounds, including pyridine derivatives, have long been a source of antimicrobial agents.

Comparative Antimicrobial Potency

The antimicrobial activity of 3-aminopyridine derivatives can be significantly enhanced through coordination with metal ions or by appropriate substitution on the pyridine ring.

Compound TypeTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
3-aminopyridineStaphylococcus aureus->100[6]
CuCl2-(3-APy)2 ComplexStaphylococcus aureus18-[6]
3,5-diaminopiperidine derivativeE. coli-16[7]
3,5-diaminopiperidine derivativeS. aureus-32[7]

Key Insights:

  • Simple 3-aminopyridine may exhibit weak antimicrobial activity, but its metal complexes can show significantly enhanced potency.[6]

  • Derivatives such as 3,5-diaminopiperidines, which can be synthesized from 3,5-dinitropyridine, have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism is determined.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Key structural modifications and their impact on activity are summarized below:

SAR cluster_0 This compound Core cluster_1 Key Modification Points & Effects Core N3_sub Substitution at 3-amino group N3_effect N3_sub->N3_effect Modulates target binding & potency N1_sub Modification of pyridine N N1_effect N1_sub->N1_effect Impacts solubility & cell permeability C5_sub Halogen at C5 C5_effect C5_sub->C5_effect Influences halogen bonding & lipophilicity

Caption: Structure-Activity Relationship (SAR) of this compound derivatives.

Future research in this area should focus on:

  • Systematic Derivatization: Synthesizing a focused library of this compound derivatives with diverse substituents at the 3-amino and pyridine nitrogen positions.

  • Expanded Biological Screening: Evaluating these derivatives against a broader panel of cancer cell lines and microbial strains to identify lead compounds with high potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds through techniques like kinase profiling and molecular docking.

  • In Vivo Evaluation: Advancing the most promising lead compounds to preclinical in vivo models to assess their efficacy and safety profiles.

By leveraging the insights presented in this guide, researchers can more effectively navigate the development of novel therapeutics based on the versatile this compound scaffold.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from the 5-Iodo-pyridin-3-ylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and procedural framework for the in vitro characterization of novel kinase inhibitors, using the 5-Iodo-pyridin-3-ylamine scaffold as a representative starting point. We will focus on a therapeutically relevant target, Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator in inflammatory disease pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rigorously evaluate new chemical entities against established benchmarks.

Introduction: The Rationale for Targeting RIPK2

Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions. Receptor-interacting protein kinase 2 (RIPK2), a dual-specificity serine/threonine/tyrosine kinase, has emerged as a high-value target.[1][2] It is an essential downstream modulator for the intracellular pattern recognition receptors NOD1 and NOD2.[3] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, initiating a signaling cascade that activates NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[2][4] Given its pivotal role in innate immunity and its association with autoinflammatory disorders like Crohn's disease and Blau syndrome, the development of potent and selective RIPK2 inhibitors is an area of intense therapeutic interest.[1][3][5]

The this compound scaffold represents a promising chemical starting point for the generation of novel kinase inhibitors due to its structural features which allow for versatile chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. For the purpose of this guide, we will evaluate a hypothetical lead compound derived from this scaffold, designated PY-7 , against a panel of known RIPK2 inhibitors.

Comparative Analysis of RIPK2 Inhibitors

The efficacy of a novel inhibitor is best understood in the context of existing molecules. The following table compares the in vitro potency (IC50) of our hypothetical lead, PY-7 , with several well-characterized Type I and Type II RIPK2 inhibitors. The IC50 value, or half-maximal inhibitory concentration, represents the concentration of an inhibitor required to reduce the activity of the kinase by 50% in a biochemical assay.

CompoundInhibitor TypeTarget KinaseIn Vitro IC50 (nM)Citation(s)
PY-7 (Hypothetical) Type I (ATP-Competitive)RIPK215 N/A
PonatinibType IIRIPK26.7 - 7[2][6][7]
RegorafenibType IIRIPK241[6][7]
GefitinibType IRIPK251[5][6][7]
WEHI-345Type I (ATP Analog)RIPK2130[2]

Expert Analysis:

  • Inhibitor Types: Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.[1] Type II inhibitors bind to an inactive "DFG-out" conformation, often engaging an allosteric site adjacent to the ATP pocket, which can confer greater selectivity.[1][6] Ponatinib is a potent Type II inhibitor of RIPK2.[6]

  • Performance Comparison: Our hypothetical compound, PY-7 , with an IC50 of 15 nM, demonstrates superior potency compared to the established Type I inhibitor Gefitinib (IC50 = 51 nM). While it does not match the potency of the multi-kinase Type II inhibitor Ponatinib (IC50 ≈ 7 nM), its performance as a lead compound is highly encouraging and warrants further investigation into its selectivity profile and cellular activity.

Biological Context: The NOD2-RIPK2 Signaling Pathway

To appreciate the mechanism of action, it is crucial to understand the biological pathway in which the target operates. RIPK2 is the central kinase in the NOD2 signaling pathway.

RIPK2_Pathway cluster_membrane Cytoplasm cluster_downstream Downstream Signaling NOD2 NOD2 (Sensor) RIPK2 RIPK2 (RICK, CARDIAK) NOD2->RIPK2 recruits via CARD-CARD interaction MDP MDP (Bacterial Peptidoglycan) MDP->NOD2 binds & activates XIAP XIAP (E3 Ligase) RIPK2->XIAP interacts with IKK_Complex IKK Complex (IKKα/β, NEMO) RIPK2->IKK_Complex phosphorylates & activates XIAP->RIPK2 polyubiquitinates (K63) NFkB NF-κB Activation IKK_Complex->NFkB Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines nuclear translocation & transcription

Caption: The NOD2-RIPK2 signaling pathway.

Upon recognition of bacterial muramyl dipeptide (MDP), NOD2 recruits RIPK2. This leads to RIPK2's polyubiquitination by E3 ligases like XIAP, a critical step for the recruitment and activation of the IKK complex, which in turn activates the NF-κB transcription factor, driving inflammatory gene expression.[2][5] An effective RIPK2 inhibitor blocks this cascade at a critical juncture, preventing downstream inflammation.

Experimental Protocol: In Vitro IC50 Determination

This section provides a robust, self-validating protocol for determining the IC50 of a test compound against a target kinase using a luminescence-based assay that quantifies ATP consumption. The ADP-Glo™ Kinase Assay is a common example of this methodology.[7][8]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction occurs, where ATP is converted to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP by a detection reagent. This newly synthesized ATP is used by luciferase to generate a light signal that is directly proportional to the ADP produced and, therefore, to the kinase activity. Inhibitors will reduce kinase activity, leading to a lower luminescent signal.

Step-by-Step Methodology

1. Reagent Preparation:

  • Kinase Buffer (1X): Prepare a buffer suitable for the kinase. A typical buffer might be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

    • Causality: The buffer maintains optimal pH and provides essential Mg2+ co-factors for the kinase. BSA is included to prevent non-specific binding of the enzyme to plate wells.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that ATP-competitive inhibitors are evaluated under physiologically relevant and standardized conditions.[9]

  • Kinase Stock: Dilute the recombinant RIPK2 enzyme in kinase buffer to a working concentration that produces a robust signal within the linear range of the assay. This must be determined empirically in initial optimization experiments.

  • Test Compound Dilution Series:

    • Prepare a 10 mM stock of the test compound (e.g., PY-7 ) in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in a 96-well plate using 100% DMSO. This will serve as the master plate for the inhibitor concentrations.

    • Transfer a small volume (e.g., 1 µL) from the master plate to an intermediate plate and dilute with kinase buffer. This minimizes the final DMSO concentration in the assay well to ≤1%, preventing solvent interference.

2. Assay Execution (in a 384-well plate):

  • Controls:

    • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor (e.g., Ponatinib) at a saturating concentration.

    • Negative Control (0% Inhibition/Max Signal): Wells containing only DMSO vehicle instead of the test compound.

    • Blank (Background): Wells containing all reagents except the kinase enzyme. This is used to subtract background luminescence.

  • Procedure:

    • Add 2.5 µL of the diluted test compound, control inhibitor, or DMSO vehicle to the appropriate wells of a white, opaque 384-well assay plate.

    • Add 2.5 µL of substrate/ATP mixture to all wells.

    • To initiate the kinase reaction, add 5 µL of the diluted RIPK2 enzyme solution to all wells except the "Blank" controls. Add 5 µL of kinase buffer to the blank wells.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes.

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.

    • Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

3. Data Analysis:

  • Subtract the average background signal (from "Blank" wells) from all other measurements.

  • Normalize the data. Set the average signal from the "Negative Control" (DMSO) wells as 0% inhibition and the average signal from the "Positive Control" wells as 100% inhibition.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10]

Visualizing the Experimental Workflow

A clear workflow diagram ensures reproducibility and understanding of the entire experimental process.

IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Buffers, ATP, and Kinase add_atp Add ATP/Substrate Mix prep_reagents->add_atp prep_compound Create Compound Serial Dilution add_compound Dispense Compound/Controls to 384-well Plate prep_compound->add_compound add_compound->add_atp add_enzyme Initiate Reaction: Add Kinase Enzyme add_atp->add_enzyme incubate_reaction Incubate (e.g., 60 min) add_enzyme->incubate_reaction stop_reaction Stop Reaction & Deplete ATP incubate_reaction->stop_reaction detect_signal Add Detection Reagent (ADP -> Luminescence) stop_reaction->detect_signal read_plate Read Luminescence detect_signal->read_plate subtract_bg Subtract Background read_plate->subtract_bg normalize Normalize Data (0-100% Inhibition) subtract_bg->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 (4-Parameter Logistic Fit) plot_curve->calc_ic50

Caption: Workflow for IC50 determination via a luminescence-based kinase assay.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the in vitro evaluation of novel kinase inhibitors, using the this compound scaffold and the therapeutic target RIPK2 as a case study. The comparative data show that our hypothetical lead compound, PY-7 , is a potent inhibitor of RIPK2 in a biochemical context. The provided step-by-step protocol for IC50 determination represents a robust and validated method for generating reliable and reproducible data.

The critical next steps in the drug discovery process would involve profiling PY-7 against a broad panel of kinases to determine its selectivity, followed by cellular assays to confirm its on-target activity and ability to block NOD2-mediated signaling in a more complex biological environment.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of pharmaceutical research and chemical synthesis, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized reagents like 5-Iodo-pyridin-3-ylamine requires not just procedural knowledge, but a deep understanding of the principles behind safe laboratory operations. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the disposal of this compound, ensuring the protection of personnel, the environment, and the validity of our collective research endeavors.

Part 1: Foundational Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is a halogenated pyridine derivative, and its safety profile is dictated by both the pyridine ring and the iodine substituent.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant health hazards.[1][2] It is harmful if swallowed and poses a risk of causing serious eye damage.[1][2] The signal word "Danger" on its Safety Data Sheet (SDS) underscores the need for cautious handling.[2] Related aminopyridines are known to be toxic upon skin contact or inhalation and can cause irritation to the skin and respiratory system.[3] Therefore, all waste streams containing this compound must be treated as hazardous.

The core principle here is proactive risk mitigation. By treating this compound with the caution merited by its hazard classification, we prevent accidental exposure and ensure regulatory compliance.

Key Hazard and Identification Data

For quick reference, the essential identification and hazard information for this compound is summarized below.

ParameterValueSource
CAS Number 25391-66-6[2][4]
Molecular Formula C₅H₅IN₂[1][2]
Molecular Weight 220.01 g/mol [1][2]
GHS Hazard Statements H302: Harmful if swallowed[1][2]
H318: Causes serious eye damage[1][2]
GHS Signal Word Danger[2]
Storage Class 11: Combustible Solids[2]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our minimum standard.[5] The causality is direct: the compound is known to cause severe eye damage and is presumed to be a skin irritant.

  • Eye and Face Protection : Wear tightly fitting safety goggles.[5] Given the "Causes serious eye damage" classification, a face shield should be worn in addition to goggles whenever there is a risk of splashing or dust generation.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of contamination, such as cleaning up large spills, a chemically impervious apron or suit is recommended.[5]

Part 3: Managing Accidental Spills

An immediate and correct response to a spill is crucial for maintaining a safe laboratory environment. The primary objectives are to contain the spill, protect personnel, and decontaminate the area.

  • Evacuate and Alert : Ensure all non-essential personnel leave the immediate area. Inform your laboratory supervisor or Environmental Health and Safety (EHS) office.

  • Control Vapors/Dust : If the material is a powder, avoid creating dust clouds. If it is in solution, ensure adequate ventilation, preferably within a certified chemical fume hood.[6]

  • Containment : Use an inert, dry absorbent material like vermiculite, sand, or commercial spill pillows to surround and cover the spill.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[6][7] Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontamination : Clean the spill area thoroughly. The choice of cleaning solvent will depend on the nature of the spill (e.g., the solvent used in a solution). Finish by washing the area with soap and water. All cleaning materials (wipes, absorbents) must be collected as hazardous waste.[8]

Part 4: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures that all waste streams are handled safely and in compliance with regulations.

Waste Management Decision Workflow

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation cluster_2 Step 3: Containerization & Storage cluster_3 Step 4: Final Disposal A Waste Generated (this compound) B Identify Waste Type: - Unused Reagent - Contaminated Labware - PPE / Spill Debris - Aqueous/Solvent Solution A->B C Is waste halogenated? B->C D YES: Segregate into HALOGENATED ORGANIC WASTE STREAM C->D True E NO: Segregate into appropriate non-halogenated stream (This is not the path for this compound) C->E False F Select Compatible Container (e.g., HDPE) D->F G Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Hazard Symbols F->G H Store in designated, secure, and ventilated Waste Accumulation Area G->H I Request Waste Pickup H->I J Disposal by licensed EHS / Contractor I->J

Caption: Decision workflow for the safe disposal of this compound waste.

Detailed Disposal Protocol
  • Waste Segregation and Collection :

    • Principle : this compound is a halogenated organic compound. Halogenated waste streams must be segregated from non-halogenated streams.[9] This is a critical step because the incineration of mixed waste can lead to the formation of toxic byproducts like dioxins and requires specialized high-temperature incinerators equipped with scrubbers.[10]

    • Solid Waste : Collect unused or contaminated solid this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[8]

    • Liquid Waste : Solutions containing this compound must be collected in a separate, clearly marked "Halogenated Organic Liquid Waste" container.

    • Contaminated PPE : All used gloves, disposable coats, and spill cleanup materials must be placed in a designated hazardous waste bag or container.[8]

  • Containerization :

    • Use only chemically compatible, leak-proof containers, such as high-density polyethylene (HDPE) jugs for liquids or drums for solids.[8]

    • Never fill a waste container beyond 90% of its capacity to allow for expansion.[9]

    • Ensure containers are kept tightly sealed when not in use to prevent the release of vapors.[6][9]

  • Labeling :

    • All waste containers must be accurately labeled the moment waste is first added.[6]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (and any solvents present)

      • The approximate concentration and quantity

      • Relevant hazard information (e.g., "Toxic," "Corrosive")

      • The date of accumulation

  • Storage :

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[8]

    • This area should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents and acids.[6][7]

  • Final Disposal :

    • The final step is to arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][11] Never attempt to dispose of this chemical down the drain or in the regular trash.[9] Disposal must be carried out in accordance with all local, state, and federal regulations.[12]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Iodo-pyridin-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Approach to Laboratory Safety

In the fast-paced world of pharmaceutical research and chemical synthesis, the safe handling of novel compounds is the bedrock of scientific integrity and personal well-being. 5-Iodo-pyridin-3-ylamine is a key building block in drug development, but its chemical structure—a combination of a pyridine ring, an amino group, and an iodine substituent—necessitates a thorough understanding of its potential hazards. This guide moves beyond a simple checklist, providing a detailed, scientifically-grounded protocol for the use of Personal Protective Equipment (PPE). Our goal is to empower you, our fellow scientists, to handle this compound with the highest degree of safety and confidence.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is critical for selecting the appropriate PPE. The hazard profile is derived not only from the compound itself but also from the characteristics of its constituent chemical groups: the pyridine core, the reactive amino group, and the heavy iodine atom.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and capable of causing serious eye damage.[1][2] This dictates a stringent approach to prevent ingestion and any contact with the eyes. The pyridine structure itself suggests potential for skin irritation and toxicity if inhaled or absorbed, while iodinated compounds can release toxic vapors and are known skin irritants.[3][4][5]

Hazard ClassificationDescriptionAssociated RiskPrimary Exposure RouteSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Systemic toxicity, nausea, abdominal pain.[3][6]Ingestion[1][2]
Serious Eye Damage (Category 1) Causes irreversible eye damage upon contact.Corneal burns, permanent vision loss.Eyes[1][2]
Skin Corrosion/Irritation Potential for skin irritation based on related pyridine and amino-pyridine compounds.[7]Redness, inflammation, dermatitis.[5]Skin[7]
Respiratory Irritation Potential for respiratory tract irritation from dust or vapor, a known hazard for aminopyridines.[7]Coughing, wheezing, shortness of breath.[6]Inhalation[7]

Core Personal Protective Equipment (PPE): Your First Line of Defense

Based on the comprehensive hazard assessment, a multi-layered PPE strategy is mandatory. Each component is chosen to provide a specific barrier against the identified risks.

  • Eye and Face Protection: Due to the high risk of serious eye damage, standard safety glasses are insufficient.

    • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required at all times.[3][8]

    • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[6][9]

  • Hand Protection: this compound is a solid, but it will be handled and potentially dissolved in solvents. Gloves must protect against both the compound and any solvents used.

    • Primary Gloves: Nitrile or neoprene gloves provide a good barrier for incidental contact with pyridine-based compounds.[3] Always check the breakthrough time for the specific solvents you are using.

    • For Prolonged Contact or Immersion: Butyl rubber gloves are recommended for greater resistance.[10]

    • Technique is Critical: Always inspect gloves for tears or defects before use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly after glove removal.[10]

  • Body Protection: A physical barrier is necessary to prevent the solid compound from settling on clothing and skin.

    • Mandatory: A fully-buttoned, long-sleeved laboratory coat must be worn.[3][10]

    • Recommended: For procedures with a higher risk of contamination, consider a chemical-resistant apron over the lab coat.[11]

  • Respiratory Protection: All handling of this compound solid should be performed within a certified chemical fume hood to control exposure to airborne particulates.[10][12][13]

    • Standard Operations: If work is conducted exclusively within a properly functioning fume hood, respiratory protection is typically not required.

    • Non-Standard Operations: In the rare event that engineering controls are insufficient (e.g., cleaning a large spill outside of a hood), a NIOSH-approved respirator with appropriate particulate filters must be used.[8] Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit-testing.[10]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This workflow integrates the use of PPE into the entire handling process, from preparation to disposal, ensuring a self-validating system of safety.

Safe Handling Workflow for this compound

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling prep1 Verify Fume Hood (Check certification, airflow) prep2 Assemble Materials (Chemical, glassware, utensils) prep1->prep2 prep3 Prepare Waste Containers (Labeled hazardous waste bags) prep2->prep3 prep4 Confirm Emergency Equipment (Eyewash, shower, spill kit) prep3->prep4 ppe_don Don PPE (Lab coat, goggles, gloves) prep4->ppe_don handling_ops Perform Operations in Hood (Weighing, transferring) ppe_don->handling_ops decon Decontaminate Workspace (Wipe surfaces, clean glassware) handling_ops->decon waste_dispose Dispose of Waste (Contaminated PPE, solid waste) decon->waste_dispose ppe_doff Doff PPE (Gloves, goggles, lab coat) waste_dispose->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash

Caption: A procedural workflow for the safe handling of this compound.

Step 1: Pre-Handling Preparations

  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.[10]

  • Clear Workspace: Remove all unnecessary items from the fume hood to minimize potential contamination and ensure smooth workflow.

  • Emergency Readiness: Know the location of the nearest safety shower and eyewash station.[8] Ensure a spill kit compatible with solid chemical spills is readily available.

  • Waste Staging: Place a designated, properly labeled hazardous waste container or bag inside the fume hood for immediate disposal of contaminated items.[13]

Step 2: Donning PPE Follow the correct sequence to ensure proper protection:

  • Lab Coat: Don a fully buttoned lab coat.

  • Eye and Face Protection: Put on chemical splash goggles. If required, add a face shield.

  • Gloves: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Step 3: Chemical Handling (Inside the Fume Hood)

  • Minimize Dust: When weighing and transferring the solid, use gentle motions. A spatula or scoop is preferable to pouring, which can create airborne dust.

  • Containment: Keep the chemical container tightly closed when not in use.[3][9][10] Perform all transfers over a disposable liner or weigh boat to contain any minor spills.

  • Prudent Practice: Never eat, drink, or smoke in the laboratory.[6][9]

Step 4: Post-Handling Decontamination

  • Clean Workspace: Carefully wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the wipes in the designated hazardous waste container.

  • Equipment Decontamination: Decontaminate any reusable equipment (spatulas, glassware) before removing them from the fume hood.

Step 5: Doffing PPE Remove PPE in an order that minimizes cross-contamination:

  • Gloves: Remove gloves first, turning them inside out.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Lab Coat: Remove by rolling it away from your body.

  • Dispose: Place disposable PPE in the hazardous waste container.

Step 6: Final Steps

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6][8]

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10][13]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[6][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

  • Spill: For a small spill contained within the fume hood, use an absorbent material designed for solids, carefully sweep it up, and place it in the hazardous waste container.[10] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to this comprehensive guide, you are not just following rules; you are participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-pyridin-3-ylamine
Reactant of Route 2
Reactant of Route 2
5-Iodo-pyridin-3-ylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.